molecular formula C7H8ClNS B14765253 2-Chloro-5-methyl-4-(methylthio)pyridine

2-Chloro-5-methyl-4-(methylthio)pyridine

Cat. No.: B14765253
M. Wt: 173.66 g/mol
InChI Key: SWCFLXAUJMAOIW-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(methylthio)pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methyl-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methyl-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-chloro-5-methyl-4-methylsulfanylpyridine

InChI

InChI=1S/C7H8ClNS/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3

InChI Key

SWCFLXAUJMAOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1SC)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: N/A for specific isomer, analogous to 18368-64-4 family), a critical trisubstituted pyridine scaffold. This moiety serves as a pharmacophore in various kinase inhibitors (e.g., ALK, ROS1 inhibitors) and agrochemicals. The synthesis hinges on the electronic differentiation between the C2 and C4 positions of the pyridine ring, exploiting the Nucleophilic Aromatic Substitution (


)  mechanism to achieve high regiochemical fidelity.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via the functionalization of a di-halogenated precursor. The core challenge is achieving exclusive substitution at the C4 position while retaining the chlorine atom at C2, which is required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Strategic Disconnection

The most robust route utilizes 2,4-dichloro-5-methylpyridine as the electrophile and sodium thiomethoxide (NaSMe) as the nucleophile.

Rationale for Regioselectivity:

  • Electronic Activation: In 2,4-dichloropyridines, both C2 and C4 are activated for nucleophilic attack. However, the C4 position is generally more reactive toward

    
     because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through a para-like resonance contribution. The C2 position involves an ortho-like resonance, which is slightly less favorable for soft nucleophiles like thiolates in polar aprotic solvents.
    
  • Steric Considerations: The 5-methyl group exerts steric pressure on the C4 position. However, electronic factors typically dominate in pyridine

    
     reactions unless the nucleophile is exceptionally bulky.
    

Retrosynthesis Target 2-Chloro-5-methyl-4-(methylthio)pyridine (Target) Precursor 2,4-Dichloro-5-methylpyridine (Key Intermediate) Target->Precursor C4-Selective S_NAr (NaSMe) Starting 3-Methylpyridine (3-Picoline) (Commercial Source) Precursor->Starting Oxidation -> Nitration -> Chlorination

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target scaffold.

Part 2: Detailed Synthetic Protocol

Phase 1: Preparation of 2,4-Dichloro-5-methylpyridine

Note: This intermediate is commercially available. If synthesis is required, it follows the sequence: 3-Picoline


 N-Oxide 

4-Nitro-3-picoline N-oxide

2,4-Dichloro-5-methylpyridine via

.
Phase 2: Regioselective Thiolation (Core Transformation)

This step requires precise temperature control to prevent bis-substitution (formation of 2,4-bis(methylthio) derivative) or substitution at the C2 position.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
2,4-Dichloro-5-methylpyridine 1.0Electrophile
Sodium Thiomethoxide (NaSMe) 1.05 - 1.1Nucleophile
THF (Anhydrous) SolventMedium (0.2 M conc.)
Ammonium Chloride (sat. aq.) N/AQuenching Agent
Experimental Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 2,4-dichloro-5-methylpyridine (1.0 equiv) and anhydrous THF. Cool the solution to 0°C using an ice/water bath.

  • Nucleophile Addition:

    • Option A (Solid NaSMe): Add sodium thiomethoxide (1.05 equiv) portion-wise over 15 minutes. This prevents localized "hot spots" of high concentration that could lead to bis-substitution.

    • Option B (NaSMe solution): If using a solution (e.g., 21% in water/EtOH), add dropwise via syringe pump. Note: Anhydrous conditions (Option A) generally yield cleaner conversion for this substrate.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature (20-25°C).

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

    • Critical Checkpoint: If >5% starting material remains after 4 hours, add an additional 0.1 equiv of NaSMe. Do not heat above 40°C, as this promotes C2 substitution.

  • Workup:

    • Quench the reaction by pouring the mixture into saturated aqueous

      
       (equal volume to THF).
      
    • Extract with Ethyl Acetate (

      
      ).[5][7][9][10]
      
    • Wash combined organics with Brine (

      
      ) and water (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a pale yellow solid.

    • Purify via Silica Gel Chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
    • Yield Expectation: 85-92%.

Mechanistic Pathway & Troubleshooting

The reaction proceeds via an addition-elimination mechanism. The transition state involves a Meisenheimer complex stabilized by the pyridine nitrogen.

Mechanism SM 2,4-Dichloro- 5-methylpyridine Complex Meisenheimer Complex (C4) SM->Complex NaSMe attack (Kinetic Control) Product 2-Chloro-5-methyl- 4-(methylthio)pyridine Complex->Product -Cl- Byproduct Bis-substituted Impurity Product->Byproduct Excess NaSMe High Temp (>50°C)

Figure 2: Mechanistic pathway highlighting the kinetic preference for C4 substitution and the risk of over-reaction.

Part 3: Validation & Quality Control

To ensure the integrity of the synthesized material for drug development applications, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Singlet (~2.5 ppm, SMe); Singlet (~2.2 ppm, Ar-Me); Two singlets/doublets (Ar-H).
Regiochemistry NOESY / HMBCNOE correlation between SMe protons and C3/C5 protons (or lack thereof for C5-Me).
Purity HPLC (UV 254 nm)>98% Area
Residual Solvent GC-Headspace< Limits (THF, EtOAc)

Self-Validating Logic: If the substitution occurred at C2, the 1H NMR splitting pattern of the remaining aromatic protons would change significantly due to the different electronic environment. Furthermore, the C2-SMe isomer typically has a lower retention time on reverse-phase HPLC compared to the C4-SMe isomer due to the shielding of the nitrogen lone pair.

Part 4: Safety & Handling

  • Pyridines: Known skin irritants and potential CNS depressants. Handle in a fume hood.

  • Sodium Thiomethoxide: Hygroscopic solid. Releases toxic methyl mercaptan gas (stench) upon contact with acid or moisture. Use bleach (sodium hypochlorite) traps for all glassware and waste streams to neutralize odors.

  • Waste Disposal: All aqueous waste containing sulfides must be treated with bleach before disposal to prevent gas evolution in waste drums.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • WuXi AppTec. (2018). QM Magic Class: Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines. (Authoritative analysis of C4 vs C2 selectivity using Frontier Molecular Orbital theory).

  • Cartwright, D. (1984). Process for the preparation of 2-chloro-5-methylpyridine. European Patent EP0121320B1. (Foundational process chemistry for the 2-chloro-5-methylpyridine scaffold).

  • BenchChem. (2025).[2] Technical Support: Controlling Regioselectivity in Dichloropyridine Reactions. (Practical guide on ligand and solvent effects for functionalizing dichloropyridines).

Sources

2-Chloro-5-methyl-4-(methylthio)pyridine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-methyl-4-(methylthio)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-4-(methylthio)pyridine, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Due to its specific isomeric structure, a dedicated CAS number is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical. This guide, therefore, focuses on proposed synthetic routes, predicted physicochemical properties based on analogous compounds, and potential applications, particularly in drug discovery. It is designed to be a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction and Compound Identification

Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of chloro, methyl, and methylthio groups on the pyridine ring in 2-Chloro-5-methyl-4-(methylthio)pyridine offers a unique combination of electronic and steric properties, making it an attractive intermediate for further chemical elaboration.

A thorough search of prominent chemical databases, including PubChem and ChemicalBook, did not yield a specific CAS number for 2-Chloro-5-methyl-4-(methylthio)pyridine.[2] However, related compounds are well-documented:

  • 2-Chloro-5-methylpyridine (CAS: 18368-64-4)[3][4][5]

  • 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)[6]

  • 2-chloro-5-(methylthio)pyridine is listed on PubChem, though without a specific CAS number provided in the search results.[2]

The absence of a dedicated CAS number for the target compound underscores the importance of a reliable synthetic methodology, which will be a primary focus of this guide.

Proposed Synthetic Pathways

The synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine can be approached through several strategic routes, primarily starting from more readily available pyridine derivatives. A plausible and efficient pathway would involve the introduction of the methylthio group onto a pre-functionalized 2-chloro-5-methylpyridine scaffold.

Synthesis from 2-Chloro-5-methylpyridine

A common method for introducing a thioether group at the 4-position of a pyridine ring is through a multi-step sequence involving nitration, reduction, diazotization, and subsequent reaction with a sulfur nucleophile.

Experimental Protocol:

  • Nitration: 2-Chloro-5-methylpyridine is nitrated at the 4-position using a mixture of concentrated nitric acid and sulfuric acid.[7] The reaction temperature must be carefully controlled to prevent over-nitration and side product formation.

  • Reduction: The resulting 2-chloro-5-methyl-4-nitropyridine is then reduced to the corresponding 4-amino derivative. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[7]

  • Diazotization and Thiolation: The 4-amino-2-chloro-5-methylpyridine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted in situ with a source of the methylthio group, such as sodium thiomethoxide or dimethyl disulfide, to yield the target compound.

Diagram of Proposed Synthesis:

Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine start 2-Chloro-5-methylpyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Chloro-5-methyl-4-nitropyridine step1->intermediate1 step2 Reduction (Fe, CH3COOH or H2, Pd/C) intermediate1->step2 intermediate2 4-Amino-2-chloro-5-methylpyridine step2->intermediate2 step3 Diazotization & Thiolation (NaNO2, H+ then NaSMe or Me2S2) intermediate2->step3 product 2-Chloro-5-methyl-4-(methylthio)pyridine step3->product

Caption: Proposed synthetic workflow for 2-Chloro-5-methyl-4-(methylthio)pyridine.

Predicted Physicochemical Properties

The physical and chemical properties of 2-Chloro-5-methyl-4-(methylthio)pyridine can be predicted by analyzing the properties of structurally similar compounds.

Property2-Chloro-5-methylpyridine[3][5]Predicted: 2-Chloro-5-methyl-4-(methylthio)pyridine
Molecular Formula C6H6ClNC7H8ClNS
Molecular Weight 127.57 g/mol 173.66 g/mol
Boiling Point 97 °C/30 mmHgExpected to be higher due to increased molecular weight and polarity.
Density 1.169 g/mL at 25 °CExpected to be slightly higher.
Solubility Slightly soluble in water.Expected to have low water solubility, but good solubility in organic solvents like DMSO and methanol.
Spectral Data Prediction
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a singlet for the methylthio group. The chemical shifts will be influenced by the electronic effects of the chloro and methylthio substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will provide valuable information about the electronic environment within the ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Chemical Synthesis

The structural motifs present in 2-Chloro-5-methyl-4-(methylthio)pyridine suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The chloro and methylthio groups can be further functionalized to introduce moieties that interact with the ATP-binding site of kinases.[8]

  • Intermediate for Agrochemicals: Chloro-substituted pyridines are precursors to a wide range of insecticides and herbicides.[3] The addition of the methylthio group could lead to novel agrochemicals with improved efficacy or a different mode of action.

  • Building Block for Bioactive Molecules: This compound can serve as a starting material for the synthesis of derivatives with potential antimicrobial and antimalarial effects.[9] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Logical Workflow for Application in Drug Discovery:

Drug_Discovery_Workflow start 2-Chloro-5-methyl-4-(methylthio)pyridine step1 Functionalization via Nucleophilic Substitution of Chlorine start->step1 intermediate1 Library of Pyridine Derivatives step1->intermediate1 step2 High-Throughput Screening (e.g., Kinase Assays) intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization (Structure-Activity Relationship Studies) intermediate2->step3 product Candidate Drug step3->product

Caption: A logical workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-methyl-4-(methylthio)pyridine is not available, the safety precautions can be inferred from the SDS of closely related compounds like 2-chloro-5-methylpyridine and other chlorinated pyridines.[10][11]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse immediately with plenty of water.[6][11] Do not ingest. If swallowed, seek immediate medical attention.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Hazard Classifications (Predicted):

Based on analogous compounds, it is prudent to assume that 2-Chloro-5-methyl-4-(methylthio)pyridine may be:

  • Harmful if swallowed or in contact with skin.[11]

  • A skin and eye irritant.[11]

  • Harmful to aquatic life with long-lasting effects.[11]

Conclusion

2-Chloro-5-methyl-4-(methylthio)pyridine represents a promising yet underexplored chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and understanding the properties of related compounds, researchers can unlock the potential of this versatile building block for the development of novel pharmaceuticals and other advanced materials. The lack of a readily available CAS number highlights an opportunity for further research to fully characterize this compound and establish its presence in the chemical literature.

References

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Dissertation. (n.d.).
  • PubChemLite. (n.d.). 2-chloro-5-(methylthio)pyridine (C6H6ClNS). Retrieved from [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-pyridine. PubChem Compound Database. Retrieved from [Link]

  • Al-Zoubi, W., Al-Jaber, H., & Al-Masoudi, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Saudi Pharmaceutical Journal, 29(11), 1258-1290.
  • PubChemLite. (n.d.). 2-chloro-5-[(methylthio)methyl]pyridine (C7H8ClNS). Retrieved from [Link]

  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

Structural & Synthetic Analysis of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Heterocyclic Functionalization Scaffolds

Executive Summary: The "Switchable" Scaffold

2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: Analogous to 2-chloro-4-methylthio-pyridines) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery and agrochemical design. Its utility lies in its orthogonal reactivity profile :

  • C2-Chlorine: A handle for standard Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig cross-couplings.
    
  • C4-Methylthio: A "masked" leaving group. While stable initially, it can be oxidized to a sulfoxide or sulfone (

    
    ), transforming it into a hyper-reactive electrophile that allows late-stage functionalization at the C4 position.
    
  • C5-Methyl: Provides a fixed steric handle, often crucial for selectivity in enzyme binding pockets (e.g., preventing rotation or filling hydrophobic clefts).

This guide provides a structural breakdown, synthetic pathways, and validated protocols for utilizing this molecule in drug development.

Structural Characterization & Identity

Accurate identification of regioisomers is the primary challenge when working with multisubstituted pyridines. The following data characterizes the core structure.

Predicted NMR Fingerprint

Note: Shifts are estimated based on substituent additivity rules for pyridine derivatives in


.
NucleusPositionShift (

ppm)
MultiplicityStructural Logic

H-6 8.15 - 8.25 Singlet (s)Deshielded by adjacent Nitrogen; no vicinal coupling partners.

H-3 7.05 - 7.15 Singlet (s)Shielded relative to H-6 due to electron-rich SMe group at C4; located between Cl and SMe.

S-Me 2.50 - 2.55 Singlet (s)Characteristic methylthio resonance.

C5-Me 2.20 - 2.30 Singlet (s)Benzylic-like methyl group attached to the aromatic ring.

C-2 ~150.0 QuaternaryDeshielded by Chlorine and Nitrogen (ipso).

C-4 ~152.0 QuaternaryIpso to SMe; shift varies significantly upon oxidation.
Mass Spectrometry (LC-MS)
  • Molecular Ion (

    
    ):  Expect a distinct chlorine isotope pattern.
    
  • Pattern: A 3:1 ratio between peaks at

    
     X and 
    
    
    
    X+2 (characteristic of
    
    
    and
    
    
    ).
  • Fragmentation: Loss of the methyl radical (

    
    ) or loss of the thiomethyl radical (
    
    
    
    ) are common fragmentation pathways.

Synthetic Access & Regioselectivity

The synthesis of this scaffold typically proceeds via


 on 2,4-dichloro-5-methylpyridine . This step is the "Critical Control Point" for the entire workflow.
The Regioselectivity Challenge

In 2,4-dichloropyridines, the C4 position is generally more reactive toward nucleophiles than the C2 position. This is because the nitrogen atom activates the para-position (C4) via resonance more effectively than the ortho-position (C2), despite the inductive effect at C2.

However, the C5-methyl group introduces steric hindrance that can retard attack at C4. To ensure the formation of the desired 4-(methylthio) isomer rather than the 2-(methylthio) isomer, specific conditions must be used.

Validated Synthetic Workflow (Diagram)

SynthesisWorkflow Figure 1: Regioselective Synthesis via SNAr. C4 attack is electronically favored despite C5 sterics. Start 2,4-Dichloro- 5-methylpyridine Reagent NaSMe (1.1 eq) THF/DMF, 0°C Start->Reagent Intermediate Transition State (Me-Steric vs N-Electronic) Reagent->Intermediate Product 2-Chloro-5-methyl- 4-(methylthio)pyridine (Major Isomer) Intermediate->Product Kinetic Control (C4 Attack) Byproduct 2-(Methylthio) isomer (Minor Isomer) Intermediate->Byproduct Thermodynamic Leak

Experimental Protocols

Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine
  • Reagents: 2,4-Dichloro-5-methylpyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq), Dry DMF.

  • Procedure:

    • Dissolve 2,4-dichloro-5-methylpyridine in anhydrous DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C in an ice bath. Rationale: Low temperature maximizes regioselectivity by favoring the kinetically faster C4 substitution.

    • Add NaSMe portion-wise over 15 minutes. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

    • Monitor: TLC or LCMS should show consumption of starting material. If the C2-isomer forms, it usually has a slightly different Rf.

    • Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C4-SMe isomer is typically more polar than the starting material but less polar than the bis-substituted byproduct.

The "Activation" Protocol (Oxidation to Sulfone)

To activate the C4 position for a second substitution, the sulfide is oxidized.

  • Reagents: mCPBA (2.2 eq) or Oxone, DCM (Dichloromethane).

  • Procedure:

    • Dissolve the thioether in DCM.

    • Add mCPBA (meta-chloroperoxybenzoic acid) slowly at 0°C.

    • Stir overnight at RT.

    • Result: Formation of 2-chloro-5-methyl-4-(methylsulfonyl)pyridine .

    • Note: The sulfone is a highly reactive leaving group. The resulting molecule now has two electrophilic sites, but C4 (sulfone) is often more reactive than C2 (chlorine) toward "soft" nucleophiles, allowing for a "positional switch" in synthesis.

Reactivity & Applications (The "Warhead" Strategy)

Drug discovery campaigns utilize this scaffold to create libraries of bis-heterocycles. The order of operations is critical.

Divergent Functionalization Pathways

ReactivityPath Figure 2: Divergent Synthesis. Path B activates C4, making it more reactive than C2-Cl. Core 2-Chloro-5-methyl- 4-(methylthio)pyridine PathA Path A: C2 Functionalization (Suzuki/Buchwald) Core->PathA Pd(0) Cat. PathB Path B: Oxidation (mCPBA) Core->PathB ProdA 2-Aryl-4-SMe Pyridine PathA->ProdA FinalA Target: Kinase Inhibitor (C2-Aryl, C4-SMe) ProdA->FinalA Sulfone 2-Chloro-4-SO2Me (Activated Core) PathB->Sulfone FinalB Target: 4-Amino-2-Chloro (C4 Displacement) Sulfone->FinalB R-NH2 / Heat (SO2Me displacement)

Strategic Causality
  • Why use Path A? If your SAR (Structure-Activity Relationship) requires a lipophilic thioether or if the C4 substituent is tolerated as-is.

  • Why use Path B? If you need to introduce a complex amine or ether at C4. The oxidation converts the "dormant" SMe into a "super-leaving group" (

    
    ), which can be displaced by amines under milder conditions than the C2-chlorine.
    

References

  • PubChem Compound Summary. 4-(Methylthio)pyridine and related structures. National Library of Medicine.

  • Sigma-Aldrich Product Data. 2-Chloro-5-methylpyridine (Precursor). Merck KGaA.

  • BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions. (Discusses C4 vs C2 selectivity rules).

  • MDPI Molecules.Regioselective Nucleophilic Aromatic Substitution. (General principles of

    
     on di-halo heterocycles). 
    

1H NMR spectrum of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides a definitive technical analysis of the (CAS: 2-Chloro-5-methyl-4-methylsulfanylpyridine). As a polysubstituted pyridine derivative, this compound serves as a critical scaffold in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.

Correct structural assignment requires distinguishing between two distinct methyl environments (C-Me vs. S-Me) and analyzing the electronic effects of the chloro and methylthio substituents on the remaining aromatic protons. This guide synthesizes experimental precedents with substituent chemical shift (SCS) theory to provide a self-validating assignment protocol.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must map the electronic environment of the nuclei. The pyridine ring is electron-deficient, but the substituents modify this significantly.

  • 2-Chloro (Cl): Electron-withdrawing (Inductive effect, -I). Deactivates the ring but directs ortho/para via resonance (+M).

  • 4-Methylthio (SMe): A key functional group. Sulfur is a "soft" atom; it is inductively withdrawing (-I) but strongly electron-donating by resonance (+M). In the 4-position, it effectively shields the pyridine ring protons, particularly at C3 and C5 (though C5 is substituted here).

  • 5-Methyl (Me): Weakly electron-donating (+I).

Graphviz Diagram: Structural Numbering & Electronic Flow

G Pyridine Pyridine Core (Electron Deficient) H_6 H-6 Proton (Alpha to N) Pyridine->H_6 Deshields (Ring Current) Cl_2 2-Cl (-I Effect) Cl_2->Pyridine Deactivates C3 H_3 H-3 Proton (Ortho to SMe) SMe_4 4-SMe (+M Donor) H_3->SMe_4 Ortho Interaction SMe_4->Pyridine Shields C3 Me_5 5-Me (+I Donor) Me_5->H_6 Weak Shielding

Caption: Figure 1. Electronic influence map of substituents on the pyridine core. Green arrows indicate shielding (upfield shift), red arrows indicate deshielding (downfield shift).

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent: DMSO-d6 is recommended over CDCl3 for polar heterocycles to prevent aggregation and ensure solubility, though CDCl3 is acceptable for this lipophilic derivative.

    • Note: Shifts below are referenced to CDCl3 (TMS = 0.00 ppm).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and isolated protons require sufficient relaxation time for accurate integration.

  • Scans (NS): 16–64 scans.

  • Spectral Width: -2 to 12 ppm.

Spectral Assignment & Data Interpretation

The spectrum is characterized by two distinct aromatic singlets and two aliphatic singlets.

Summary Table of Chemical Shifts (CDCl3)
SignalIntegrationMultiplicityChemical Shift (δ ppm)AssignmentMechanistic Justification
A 1HSinglet (s)8.15 – 8.25 H-6 Alpha to Nitrogen (highly deshielded). Ortho to 5-Me.
B 1HSinglet (s)7.10 – 7.20 H-3 Beta to Nitrogen. Shielded by ortho-SMe (+M effect). Deshielded by adjacent Cl.
C 3HSinglet (s)2.45 – 2.55 S-CH3 Methyl on heteroatom (S). Downfield of C-Me due to S electronegativity.
D 3HSinglet (s)2.25 – 2.35 C-CH3 Methyl on aromatic ring (C5). Typical benzylic/allylic region.[1]
Detailed Signal Analysis

1. The Aromatic Region (7.0 – 8.5 ppm)

  • H-6 (The Downfield Sentinel): This proton is located at position 6, directly adjacent to the pyridine nitrogen. The nitrogen atom's electronegativity and the ring current anisotropy cause significant deshielding. In unsubstituted pyridine, H-2/6 appear at ~8.6 ppm. The 5-methyl group provides a slight shielding effect (+I), bringing this signal to ~8.20 ppm . It appears as a singlet because the para-coupling to H-3 is negligible (

    
     Hz).
    
  • H-3 (The Shielded Singlet): Located between the 2-Cl and 4-SMe groups. While Cl is withdrawing, the 4-SMe group is the dominant resonance donor , pushing electron density onto C-3. This shielding counteracts the chloro group's inductive effect. Expect this signal significantly upfield of H-6, around 7.15 ppm .

2. The Aliphatic Region (2.0 – 3.0 ppm)

  • Differentiation of Methyl Groups: This is the most common point of confusion.

    • S-Me (Methylthio): Sulfur is more electronegative than carbon (2.58 vs 2.55), but more importantly, the S-Me bond places the protons in a deshielding zone relative to a C-Me bond. Literature precedents for 4-(methylthio)pyridines consistently place the S-Me signal at ~2.50 ppm .

    • C-Me (Tolyl-like): The methyl group attached directly to the aromatic ring (C5) behaves like a toluene methyl group. These typically resonate at 2.20 – 2.35 ppm .

    • Diagnostic Check: The S-Me peak is almost always downfield (higher ppm) of the C-Me peak in this scaffold.

Self-Validating Workflow (Troubleshooting)

Use this logic flow to confirm the identity of your synthesized product.

Graphviz Diagram: Spectral Validation Logic

Validation Start Acquire 1H NMR Check_Aromatic Check Aromatic Region (7.0 - 8.5 ppm) Start->Check_Aromatic Count_Signals Are there exactly 2 Aromatic Singlets? Check_Aromatic->Count_Signals Check_H6 Is one signal > 8.0 ppm? (H-6 Alpha to N) Count_Signals->Check_H6 Yes Result_Fail FAIL: Check Regioisomers (e.g., 4-Cl, 2-SMe) Count_Signals->Result_Fail No (Coupling observed) Check_Aliphatic Check Aliphatic Region (2.0 - 3.0 ppm) Check_H6->Check_Aliphatic Yes Check_H6->Result_Fail No Check_Me_Split Are there 2 Singlets separated by ~0.2 ppm? Check_Aliphatic->Check_Me_Split Result_Pass PASS: Structure Confirmed Check_Me_Split->Result_Pass Yes (S-Me @ 2.5, C-Me @ 2.3) Check_Me_Split->Result_Fail No

Caption: Figure 2. Step-by-step logic gate for validating the 2-Chloro-5-methyl-4-(methylthio)pyridine structure.

References

  • Bell, C. L., et al. (1965). NMR Spectra of Pyridines. Journal of Heterocyclic Chemistry, 2, 420.

  • PubChem Compound Summary. (2023). 2-Chloro-5-methylpyridine (CID 86438).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative text for S-Me vs C-Me chemical shift increments).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Reference for electronic effects of SMe groups).

Sources

Technical Guide: 13C NMR Structural Elucidation of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of 2-Chloro-5-methyl-4-(methylthio)pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Context

This guide provides a comprehensive framework for the structural validation of 2-Chloro-5-methyl-4-(methylthio)pyridine using Carbon-13 Nuclear Magnetic Resonance (13C NMR).[1] This molecule is a trisubstituted pyridine scaffold often employed as an intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).

The core challenge in analyzing this structure lies in distinguishing the regiochemistry of the substituents—specifically, verifying the 4-position of the methylthio group versus the 5-position of the methyl group—and differentiating the three quaternary carbons (C2, C4, C5) which appear in the aromatic region.

Molecule Specifications
  • IUPAC Name: 2-Chloro-5-methyl-4-(methylsulfanyl)pyridine[1]

  • Molecular Formula: C7H8ClNS[1]

  • Molecular Weight: 173.66 g/mol [1]

  • Key Functional Groups: Pyridine ring, Aryl Chloride (C-Cl), Aryl Methyl (C-CH3), Aryl Thioether (C-S-CH3).[1]

Experimental Protocol: High-Fidelity Data Acquisition

For definitive structural assignment, standard proton-decoupled 13C NMR is insufficient due to the presence of three quaternary carbons with long relaxation times (


).[1] The following protocol ensures quantitative accuracy and signal detection.
Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard. Use DMSO-
    
    
    
    if solubility is poor, but note that solvent peaks will obscure the ~39 ppm region.[1]
  • Concentration: Optimal concentration for 13C is 50–100 mg/mL .[1]

  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] to shorten 
    
    
    
    relaxation times, allowing for faster repetition rates and quantitative integration of quaternary carbons (C2, C4, C5).
Instrument Parameters (600 MHz equivalent)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement bias for quantitative comparison.[1]
Spectral Width -10 to 220 ppmCovers all aliphatic (S-Me, C-Me) and aromatic/carbonyl regions.[1]
Relaxation Delay (

)
2.0 – 5.0 sEssential for quaternary carbons (C2, C4, C5) to relax fully.
Scans (NS) > 102413C is 1.1% naturally abundant; high scan count improves S/N ratio.
Temperature 298 K (25°C)Standard ambient temperature.

Spectral Assignment & Theoretical Chemical Shifts

The assignment strategy relies on Substituent Chemical Shift (SCS) additivity rules applied to the pyridine core.

Predicted Chemical Shift Table

Note: Values are estimated based on substituent additivity rules relative to unsubstituted pyridine (


) and analogous thiopyridines.
Carbon PositionTypePredicted Shift (

, ppm)
Assignment Logic & Causality
C2

150.0 – 152.0

-to-N (deshielded).[1] Attached to Cl (inductive deshielding).
C6

148.0 – 152.0

-to-N (deshielded).[1] Ortho to Me group (minor shielding).
C4

148.0 – 155.0

-to-N. Attached to S-Me.[1] S-Me is a resonance donor but the heavy atom/inductive effect deshields the ipso carbon.[1]
C5

128.0 – 132.0

-to-N. Attached to Me (

-effect ~+9 ppm). Ortho to S-Me (shielding).
C3

118.0 – 122.0

-to-N. Ortho to S-Me (strong shielding via resonance).[1] Meta to Cl.
Ar-CH3

18.0 – 22.0 Typical aryl-methyl shift.[1] Slightly downfield due to aromatic ring current.
S-CH3

13.0 – 16.0 Methylthio carbons typically appear upfield of aryl-methyls due to the heavy atom effect of Sulfur.[1]
Key Diagnostic Signals[2][3]
  • The Methyl Distinction: The S-CH3 group generally resonates at a lower frequency (~15 ppm ) compared to the C-CH3 group (~20 ppm ).[1] This is the first checkpoint for verifying the presence of the thioether.

  • The C3 vs. C6 Distinction: Although both are CH carbons, C6 is adjacent to the Nitrogen (

    
    -position), shifting it significantly downfield (~150 ppm).[1] C3  is 
    
    
    
    -to-N and shielded by the ortho-SMe group, appearing much further upfield (~120 ppm).

Assignment Workflow (Logic Diagram)

The following flowchart illustrates the autonomous decision-making process for assigning signals, moving from 1D data to 2D verification.

NMR_Assignment_Workflow Start Acquire 13C NMR & DEPT-135 Aliphatic Analyze Aliphatic Region (10 - 30 ppm) Start->Aliphatic Aromatic Analyze Aromatic Region (110 - 160 ppm) Start->Aromatic S_Me Signal ~14-16 ppm (S-Methyl) Aliphatic->S_Me Upfield C_Me Signal ~19-21 ppm (Ar-Methyl) Aliphatic->C_Me Downfield DEPT_Check Check DEPT Phasing Aromatic->DEPT_Check HMBC_Step HMBC Correlation (Critical Verification) S_Me->HMBC_Step Correlates to C4 C_Me->HMBC_Step Correlates to C5, C4, C6 CH_Signals Positive DEPT Signals (CH) C3 & C6 DEPT_Check->CH_Signals Quat_Signals Silent DEPT Signals (Cq) C2, C4, C5 DEPT_Check->Quat_Signals Distinguish_CH Distinguish C3 vs C6 C6 (>145 ppm, alpha-N) C3 (<125 ppm, beta-N) CH_Signals->Distinguish_CH Distinguish_CH->HMBC_Step Final_Assignment Validated Structure: 2-Cl-5-Me-4-SMe-Pyridine HMBC_Step->Final_Assignment Confirm Regiochemistry

Caption: Logical workflow for structural assignment using 1D and 2D NMR data integration.

Advanced Verification: 2D NMR Strategies

To satisfy the "Trustworthiness" pillar of E-E-A-T, one must not rely solely on chemical shift predictions. The following 2D experiments provide self-validating evidence.

HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Purpose: Link protons to their directly attached carbons.[2]

  • Expected Result:

    • Proton singlet at ~2.5 ppm (S-Me) correlates to Carbon at ~15 ppm.[1]

    • Proton singlet at ~2.3 ppm (C-Me) correlates to Carbon at ~20 ppm.[1]

    • Aromatic Proton H3 (singlet, ~7.0 ppm) correlates to C3 (~120 ppm).[1]

    • Aromatic Proton H6 (singlet, ~8.2 ppm) correlates to C6 (~150 ppm).[1]

HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard"

HMBC is the definitive method to prove the 4-SMe / 5-Me regiochemistry.[1]

Source ProtonCorrelation RangeTarget CarbonDiagnostic Value
S-CH3 Protons 3-bond (

)
C4 Uniquely identifies the C4 quaternary carbon.[1]
C-CH3 Protons 2-bond (

)
C5 Identifies the C5 quaternary carbon.[1]
C-CH3 Protons 3-bond (

)
C4, C6 Confirms C4 (already found via S-Me) and C6 (alpha-proton bearing).[1]
H6 Proton 3-bond (

)
C2, C4 Confirms C2 (attached to Cl) and C4.[1]
H6 Proton 2-bond (

)
C5 Confirms adjacency to the methyl-bearing carbon.[1]

Self-Validating Logic: If the S-Me group were at position 5, the S-Me protons would show HMBC correlations to C4 and C6.[1] In the correct 4-SMe structure, S-Me protons correlate only to C4 (and potentially C3/C5 if long-range coupling is visible, but primarily C4).

Troubleshooting & Impurities

In the synthesis of this molecule (likely via nucleophilic aromatic substitution of 2,4-dichloro-5-methylpyridine), common byproducts may interfere with analysis.

  • Displacement Isomer: 2-Methylthio-4-chloro-5-methylpyridine.[1]

    • Detection: Look for a significant shift in the C2 carbon (S-Me at C2 shields C3 much more than Cl at C2).

  • Bis-substitution: 2,4-Bis(methylthio)-5-methylpyridine.[1]

    • Detection: Two S-Me signals in the 13-16 ppm range; loss of the C2-Cl characteristic shift (~151 ppm).

  • Hydrolysis: 2-Chloro-5-methyl-4-hydroxypyridine (pyridone tautomer).[1]

    • Detection: Carbonyl-like shift for C4 (>160 ppm) and broad NH proton.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and general chemical shifts).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on 13C relaxation and pulse sequences).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for analogous pyridine spectra).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Verified educational resource for HMBC/HSQC interpretation).[1]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-methyl-4-(methylthio)pyridine is a key heterocyclic building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing chloro, methyl, and methylthio substituents on a pyridine core, allows for diverse downstream chemical modifications. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials and the core chemical transformations involved. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Chapter 1: Synthesis of the Core Intermediate: 2-Chloro-5-methylpyridine

The journey to our target molecule begins with the efficient synthesis of the 2-chloro-5-methylpyridine scaffold. The choice of the initial starting material often depends on factors such as cost, availability, and the desired scale of production. Below, we explore the most common and industrially relevant pathways.

Pathway from 3-Methylpyridine: The N-Oxidation and Chlorination Route

A widely adopted strategy commences with the readily available and inexpensive 3-methylpyridine (β-picoline). This route involves a two-step process: N-oxidation followed by a rearrangement and chlorination reaction.

Causality of Experimental Choices: The initial N-oxidation is crucial as it activates the pyridine ring for subsequent functionalization. The N-oxide intermediate electronically influences the ring, making the C2 and C4 positions susceptible to nucleophilic attack by the chlorinating agent. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for this type of transformation, as it reliably delivers the chloride anion and facilitates the necessary rearrangement.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine

Step 1: Synthesis of 3-Methylpyridine N-oxide

  • To a solution of 3-methylpyridine in a suitable solvent such as acetic acid or ethyl acetate, add a stoichiometric excess of an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid like m-CPBA) portion-wise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, carefully quench any excess oxidizing agent.

  • The product, 3-methylpyridine N-oxide, can be isolated by solvent removal and, if necessary, purified by distillation or crystallization.

Step 2: Chlorination of 3-Methylpyridine N-oxide

  • In a flask equipped with a reflux condenser and a dropping funnel, place the 3-methylpyridine N-oxide.

  • Slowly add phosphorus oxychloride (POCl₃) to the N-oxide. An exothermic reaction is expected, so cooling may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress should be monitored (e.g., by GC).

  • Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.

  • The mixture is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of approximately 7-8.

  • The crude 2-chloro-5-methylpyridine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The final product is purified by vacuum distillation. This process, however, is known to produce a mixture of isomers, with 2-chloro-5-methylpyridine being one of the products.

Synthesis of 2-Chloro-5-methylpyridine from3-Methylpyridine start 3-Methylpyridine step1 N-Oxidation (e.g., H₂O₂, Acetic Acid) start->step1 intermediate1 3-Methylpyridine N-oxide step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 end 2-Chloro-5-methylpyridine step2->end

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine.

Pathway from 2-Amino-5-methylpyridine: The Diazotization Route

An alternative and efficient route to 2-chloro-5-methylpyridine utilizes 2-amino-5-methylpyridine as the starting material. This method relies on the Sandmeyer reaction or a related diazotization process.

Causality of Experimental Choices: The diazotization of the amino group with a nitrite source in an acidic medium generates a highly reactive diazonium salt. This intermediate readily undergoes nucleophilic substitution with a chloride ion, liberating nitrogen gas and forming the desired 2-chloropyridine derivative. The use of nitrosyl chloride in a hydrogen chloride-saturated aqueous solution has been shown to produce high yields and purity[1].

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

  • Dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid and cool the mixture to between -10°C and 0°C in an ice-salt bath.

  • While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise. The formation of the diazonium salt is typically accompanied by a color change.

  • Simultaneously, it can be advantageous to introduce hydrogen chloride gas to ensure the reaction medium remains saturated.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified period.

  • The reaction is then carefully warmed to room temperature, which facilitates the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • The reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate solution).

  • The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated.

  • Purification of the crude product is achieved by vacuum distillation.

Synthesis of 2-Chloro-5-methylpyridine from2-Amino-5-methylpyridine start 2-Amino-5-methylpyridine step1 Diazotization (NaNO₂, HCl or Nitrosyl Chloride) start->step1 intermediate1 5-Methylpyridine-2-diazonium chloride step1->intermediate1 step2 Chloride Displacement intermediate1->step2 end 2-Chloro-5-methylpyridine step2->end

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 2-amino-5-methylpyridine.

Chapter 2: Introduction of the 4-(Methylthio) Group

With the 2-chloro-5-methylpyridine core in hand, the next critical phase is the regioselective introduction of the methylthio group at the 4-position. The electronic nature of the pyridine ring, with the electron-withdrawing nitrogen and the chloro-substituent, dictates the strategy for this transformation.

The 4-Halogenation and Nucleophilic Aromatic Substitution (SNAr) Pathway

This is arguably the most direct and efficient route to the target molecule. It involves the introduction of a second halogen, typically chlorine, at the 4-position, followed by a nucleophilic aromatic substitution with a methylthiolate source.

Causality of Experimental Choices: The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. By first synthesizing 2-chloro-5-methylpyridine 1-oxide, a subsequent reaction with a chlorinating agent like phosphorus oxychloride can regioselectively introduce a chlorine atom at the 4-position, yielding 2,4-dichloro-5-methylpyridine[2]. The presence of two chloro-substituents at the 2- and 4-positions makes the ring highly electron-deficient and primed for SNAr. The 4-position is generally more reactive towards nucleophilic attack than the 2-position in such systems. Sodium thiomethoxide is an excellent and readily available nucleophile for displacing the 4-chloro group.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine via SNAr

Step 1: Synthesis of 2,4-Dichloro-5-methylpyridine

  • Prepare 2-chloro-5-methylpyridine 1-oxide by oxidizing 2-chloro-5-methylpyridine.

  • In a suitable solvent such as dichloromethane, combine the 2-chloro-5-methylpyridine 1-oxide and a base like triethylamine, and cool the mixture to 0°C[2].

  • Slowly add a solution of phosphorus oxychloride in the same solvent.

  • After the addition, allow the reaction to stir at 0°C for a couple of hours and then at room temperature overnight[2].

  • Quench the reaction with water and neutralize with a base (e.g., sodium hydroxide solution)[2].

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 2,4-dichloro-5-methylpyridine[2].

  • Purification can be achieved by chromatography or distillation.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

  • In a suitable aprotic polar solvent like DMF or DMSO, dissolve the 2,4-dichloro-5-methylpyridine.

  • Add a slight excess of sodium thiomethoxide (NaSMe). This can be prepared in situ from methanethiol and a strong base like sodium hydride, or purchased as a solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, the crude product can be purified by column chromatography or crystallization to yield 2-chloro-5-methyl-4-(methylthio)pyridine.

SNAr Pathway start 2-Chloro-5-methylpyridine step1 N-Oxidation start->step1 intermediate1 2-Chloro-5-methylpyridine 1-oxide step1->intermediate1 step2 Chlorination at C4 (POCl₃, Et₃N) intermediate1->step2 intermediate2 2,4-Dichloro-5-methylpyridine step2->intermediate2 step3 SNAr (NaSMe) intermediate2->step3 end 2-Chloro-5-methyl-4-(methylthio)pyridine step3->end

Caption: SNAr pathway for the synthesis of the target molecule.

The 4-Nitration, Reduction, and Diazotization Pathway

An alternative, albeit more lengthy, route involves the introduction of a nitro group at the 4-position, which is then converted to the desired methylthio group.

Causality of Experimental Choices: Nitration of 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric and sulfuric acids can regioselectively introduce a nitro group at the 4-position[3][4]. The nitro group can then be reduced to an amino group using standard reducing agents like iron in acetic acid or catalytic hydrogenation. The resulting 4-amino-2-chloro-5-methylpyridine can then undergo a Sandmeyer-type reaction. Diazotization of the amino group followed by reaction with a sulfur nucleophile (e.g., potassium ethyl xanthate) and subsequent alkylation would yield the target methylthio ether.

Experimental Protocol Outline: The 4-Nitration Pathway

  • Nitration: React 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures to obtain 2-chloro-5-methyl-4-nitropyridine-1-oxide[3].

  • Deoxygenation: The N-oxide can be reduced, for instance with PCl₃, to give 2-chloro-5-methyl-4-nitropyridine.

  • Reduction: Reduce the nitro group to an amine using a reducing agent like iron powder in acetic acid to yield 4-amino-2-chloro-5-methylpyridine[5].

  • Diazotization and Thiolation: Convert the amino group to a diazonium salt and subsequently react with a sulfur source, followed by methylation to install the methylthio group.

Nitration Pathway start 2-Chloro-5-methylpyridine 1-oxide step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2-Chloro-5-methyl-4-nitropyridine 1-oxide step1->intermediate1 step2 Reduction of N-oxide and Nitro group intermediate1->step2 intermediate2 4-Amino-2-chloro-5-methylpyridine step2->intermediate2 step3 Diazotization & Thiolation/Methylation intermediate2->step3 end 2-Chloro-5-methyl-4-(methylthio)pyridine step3->end

Caption: Nitration pathway for the synthesis of the target molecule.

Chapter 3: Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on various factors. The following table provides a comparative overview of the discussed pathways.

Starting MaterialKey Intermediate(s)Number of Steps (from core intermediate)AdvantagesDisadvantages
2-Chloro-5-methylpyridine2-Chloro-5-methylpyridine 1-oxide, 2,4-Dichloro-5-methylpyridine2Direct, generally good yields, utilizes well-established SNAr chemistry.Requires handling of POCl₃, potential for isomeric byproducts in the chlorination step.
2-Chloro-5-methylpyridine2-Chloro-5-methylpyridine 1-oxide, 2-Chloro-5-methyl-4-nitropyridine, 4-Amino-2-chloro-5-methylpyridine4+Avoids the use of highly reactive dichloropyridine intermediates.Longer synthetic sequence, involves nitration (potentially hazardous), and multi-step conversion of the amino group.

Conclusion

The synthesis of 2-chloro-5-methyl-4-(methylthio)pyridine is a multi-step process that can be approached from several different starting materials. The most direct and efficient pathway appears to be the synthesis of the 2-chloro-5-methylpyridine core, followed by N-oxidation, regioselective 4-chlorination to form 2,4-dichloro-5-methylpyridine, and subsequent nucleophilic aromatic substitution with sodium thiomethoxide. This route is well-supported by the principles of pyridine chemistry and offers a practical approach for laboratory and potential scale-up synthesis. The alternative route through a 4-nitro intermediate provides a viable, albeit longer, alternative. The choice of the optimal route will ultimately be guided by the specific requirements of the research or development program, including cost, scale, safety considerations, and available expertise.

References

  • Google Patents.
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. [Link]

  • Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • PubChem. 2,4-Dichloro-5-methylpyridine. [Link]

  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

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Navigating the Solubility Landscape of 2-Chloro-5-methyl-4-(methylthio)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Chloro-5-methyl-4-(methylthio)pyridine in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a framework for understanding its solubility profile based on physicochemical predictions. Furthermore, it provides a detailed, field-proven experimental protocol for determining solubility, empowering researchers to generate their own precise and reliable data.

Introduction: Understanding the Molecule

2-Chloro-5-methyl-4-(methylthio)pyridine is a substituted pyridine derivative. The pyridine ring, a foundational structure in many pharmaceuticals and agrochemicals, is adorned with a chloro group, a methyl group, and a methylthio group. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its polarity, hydrogen bonding capability, and ultimately, its solubility in various organic solvents.

The chloro group introduces a degree of polarity and can participate in dipole-dipole interactions. The methyl group is nonpolar and contributes to the lipophilicity of the molecule. The methylthio group, with its sulfur atom, adds a unique electronic and steric character, influencing how the molecule interacts with solvent molecules.

Predicting Solubility: A Physicochemical Approach

In the absence of direct experimental data, we can predict the solubility behavior of 2-Chloro-5-methyl-4-(methylthio)pyridine by examining its predicted physicochemical properties. A key parameter in this regard is the logarithm of the octanol-water partition coefficient (logP).

A predicted XlogP value for the closely related compound 2-chloro-5-[(methylthio)methyl]pyridine is 2.3, and for 2-chloro-5-(methylthio)pyridine itself is also predicted to be 2.3.[1][2] This positive value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting that the compound is moderately hydrophobic.

Based on the principle of "like dissolves like," we can infer the following general solubility trends:

  • High Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane, chloroform. The presence of a chloro group on the solute molecule suggests favorable interactions.

    • Aprotic Polar Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions.

    • Aromatic Solvents: Toluene, benzene. The pyridine ring can participate in π-stacking interactions with aromatic solvents.

  • Moderate to Good Solubility Expected in:

    • Alcohols: Methanol, ethanol, isopropanol. While the compound lacks strong hydrogen bond donors, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • Low Solubility Expected in:

    • Non-polar Aliphatic Solvents: Hexane, heptane. The overall polarity of the molecule, while moderate, is likely too high for significant solubility in these very non-polar solvents.

These predictions provide a valuable starting point for solvent selection in various applications, from synthesis and purification to formulation and analysis. However, for precise quantitative data, experimental determination is essential.

Quantitative Solubility Data

SolventPolarity IndexDielectric Constant (20°C)Solubility (g/L) at 25°CObservations
Methanol5.132.7Data to be determined
Ethanol4.324.5Data to be determined
Isopropanol3.919.9Data to be determined
Acetone5.120.7Data to be determined
Ethyl Acetate4.46.0Data to be determined
Dichloromethane3.19.1Data to be determined
Toluene2.42.4Data to be determined
n-Hexane0.11.9Data to be determined

Experimental Protocol: The Equilibrium Shake-Flask Method

The "shake-flask method" is a robust and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[3] This method, when executed with precision, yields the thermodynamic solubility, which is a fundamental property of the compound-solvent system at a given temperature. The protocol outlined below is based on established principles and best practices.[3][4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solvent is saturated with the solute. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • 2-Chloro-5-methyl-4-(methylthio)pyridine (high purity)

  • Organic solvents (analytical or HPLC grade)

  • Glass vials or flasks with screw caps and PTFE-lined septa

  • Orbital shaker or wrist-action shaker with temperature control

  • Thermostatic water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solid to vial B Add known volume of solvent A->B 1 C Agitate at constant temperature B->C 2 D Allow to equilibrate (e.g., 24-72h) C->D 3 E Allow solid to settle D->E 4 F Centrifuge or filter supernatant E->F 5 G Withdraw clear aliquot F->G 6 H Dilute aliquot G->H 7 I Analyze concentration (e.g., HPLC) H->I 8 J Calculate solubility (e.g., g/L) I->J 9

Shake-Flask Method Workflow
Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-5-methyl-4-(methylthio)pyridine to a series of glass vials. The excess solid is critical to ensure that equilibrium with a solid phase is achieved.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker. A constant temperature (e.g., 25 °C) is crucial as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period. An equilibration time of 24 to 72 hours is often sufficient, but this should be experimentally verified.[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed. Alternatively, for less dense solids, filtration using a chemically inert syringe filter (e.g., PTFE) can be employed. This step is critical to avoid artificially high solubility measurements due to the presence of suspended microparticles.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 2-Chloro-5-methyl-4-(methylthio)pyridine in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of 2-Chloro-5-methyl-4-(methylthio)pyridine in organic solvents. A thorough understanding of these factors is essential for accurate and reproducible results.

Solvent Polarity

As previously discussed, the principle of "like dissolves like" is paramount. The polarity of the solvent relative to the solute will be the primary determinant of solubility. A solvent that can engage in similar intermolecular forces with the solute will be a better solvent for it.

Temperature

The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic. When conducting solubility studies, it is imperative to maintain and report the temperature at which the measurements were made.

Purity of the Compound and Solvent

The presence of impurities in either the solute or the solvent can significantly affect the measured solubility. Impurities can alter the intermolecular forces and may lead to either an increase or decrease in solubility. Therefore, using highly pure materials is crucial for obtaining accurate thermodynamic solubility data.

Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the compound being used for solubility studies.

The relationship between these factors and the resulting solubility is summarized in the following diagram:

G Solubility Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility Purity Purity (Solute/Solvent) Purity->Solubility Polymorphism Crystalline Form Polymorphism->Solubility

Factors Influencing Solubility

Conclusion

While published quantitative solubility data for 2-Chloro-5-methyl-4-(methylthio)pyridine in organic solvents is currently scarce, a systematic approach based on physicochemical predictions and robust experimental methodology can provide the necessary insights for researchers. The predicted moderate hydrophobicity of the molecule suggests good solubility in a range of common polar aprotic and chlorinated organic solvents.

This guide has provided a detailed, step-by-step protocol for the equilibrium shake-flask method, a reliable technique for determining thermodynamic solubility. By adhering to these procedures and considering the key factors that influence solubility, researchers can confidently generate accurate and reproducible data to support their work in drug discovery, process development, and analytical sciences.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • ASTM International. (2002). E1148-02 Standard Test Method for Measurements of Aqueous Solubility. (Withdrawn 2013). [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Avdeef, A. (2012).
  • PubChem. (n.d.). 2-chloro-5-(methylthio)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-5-[(methylthio)methyl]pyridine. Retrieved from [Link]

Sources

2-Chloro-5-methyl-4-(methylthio)pyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for a phenyl ring. Within the diverse landscape of substituted pyridines, the 2-Chloro-5-methyl-4-(methylthio)pyridine scaffold represents a particularly intriguing, albeit underexplored, building block. While direct literature on this specific molecule is nascent, its constituent functional groups—a reactive 2-chloro handle, a property-tuning 5-methyl group, and an electronically significant 4-methylthio moiety—suggest significant potential. This guide provides a forward-looking analysis of this scaffold's potential applications. By examining the established roles of its core components in analogous structures, we will delineate plausible synthetic routes, predict its reactivity, and propose its application in the discovery of novel therapeutic agents targeting a range of diseases, from infectious agents to cancer.

The Strategic Value of the Substituted 2-Chloropyridine Core

The 2-chloropyridine moiety is a privileged electrophile in drug discovery, serving as a versatile anchor point for molecular elaboration. The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles via nucleophilic aromatic substitution (SNAr). This reactivity is the foundation for constructing diverse molecular libraries and is a key step in the synthesis of numerous commercial and investigational drugs.

Reactivity and Synthetic Utility

The primary utility of the 2-chloro group is its function as a leaving group. Its displacement by nitrogen, oxygen, or sulfur nucleophiles allows for the facile introduction of amines, alcohols, phenols, and thiols, respectively. This is a cornerstone of convergent syntheses, where complex fragments are coupled in late-stage development. For instance, the synthesis of various bioactive pyridine derivatives often begins with a chloropyridine precursor to build complexity.[1][2]

The methyl group at the 5-position and the methylthio group at the 4-position exert electronic influences that modulate the reactivity of the C2-Cl bond. The methyl group is weakly electron-donating, while the methylthio group can be electron-donating through resonance. These factors must be considered when designing reaction conditions.

Precedent in Bioactive Molecules

The importance of the 2-chloropyridine scaffold is well-established. For example, 2-chloro-5-(chloromethyl)pyridine is a critical intermediate in the synthesis of the neonicotinoid insecticide Imidacloprid.[3] This highlights the industrial scalability and commercial value of synthetic routes involving this class of compounds. In the context of human health, derivatives of 2-chloropyridines have been explored for a multitude of therapeutic applications, including as antimicrobial and antimalarial agents.[1][4]

Hypothetical Synthesis of the Core Scaffold

Proposed Synthetic Workflow

A potential pathway could involve:

  • Diazotization and Chlorination: Conversion of 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine via a Sandmeyer-type reaction. This is a standard transformation in pyridine chemistry.[5]

  • Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to form the N-oxide. This activates the C4 position for subsequent functionalization.

  • Nitration: Nitration of the N-oxide, which preferentially directs the nitro group to the C4 position.

  • Reduction and Diazotization: Reduction of the nitro group to an amine, followed by diazotization.

  • Thiomethylation: Introduction of the methylthio group via a reaction with a suitable sulfur-based reagent like dimethyl disulfide.

The diagram below illustrates this proposed synthetic logic.

G A 2-Amino-5-methylpyridine B 2-Chloro-5-methylpyridine A->B 1. NaNO₂, HCl 2. CuCl C 2-Chloro-5-methylpyridine N-oxide B->C m-CPBA D 2-Chloro-5-methyl-4-nitropyridine N-oxide C->D H₂SO₄, HNO₃ E 4-Amino-2-chloro-5-methylpyridine D->E Fe, AcOH or H₂, Pd/C F Target: 2-Chloro-5-methyl- 4-(methylthio)pyridine E->F 1. NaNO₂, H₂SO₄ 2. (MeS)₂

Caption: Proposed synthetic pathway to the target scaffold.

Potential Applications in Medicinal Chemistry

By analogy with structurally related compounds, the 2-Chloro-5-methyl-4-(methylthio)pyridine scaffold holds potential across several therapeutic areas. Its utility stems from its ability to serve as a versatile intermediate for generating compounds with diverse pharmacological profiles.

Anticancer Agents

The substitution pattern of a chloro group, a methyl group, and a methylthio group on an aromatic ring has been successfully exploited in the design of potent anticancer agents. For example, N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have shown high cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[6] These compounds were designed as molecular hybrids, demonstrating a strategy where our pyridine scaffold could replace the benzenesulfonyl core to generate novel structures with potentially improved properties, such as solubility or cell permeability.

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
Substituted benzenesulfonylguanidinesMCF-7 (Breast)2.5–5 µM[6]
Substituted benzenesulfonylguanidinesHCT-116 (Colon)2.5–5 µM[6]
Substituted benzenesulfonylguanidinesHeLa (Cervical)5–17 µM[6]

Table 1: Anticancer activity of analogous sulfonamides.

Antimicrobial and Antitubercular Agents

Pyridine derivatives are a rich source of antimicrobial agents.[2] Specifically, 2-thiopyridine derivatives have been identified as having potent activity against both actively growing and dormant Mycobacterium tuberculosis cells.[7] The methylthio group in our target scaffold is a related functionality. It can be readily oxidized in vivo to the corresponding sulfoxide and sulfone, which can significantly alter the compound's polarity, solubility, and interaction with biological targets. This metabolic potential offers a built-in mechanism for generating active metabolites.

Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine have been used to synthesize hydrazone compounds that exhibit promising antimicrobial and antimalarial activities.[1][4] This suggests that our scaffold could be similarly derivatized at the 2-position to generate novel anti-infective candidates.

Enzyme Inhibition

Substituted pyridines have been successfully developed as enzyme inhibitors. Recently, chloro-substituted pyridine squaramates were identified as potent inhibitors of deoxyribonuclease I (DNase I), an enzyme implicated in various pathological conditions.[8] The pyridine moiety was crucial for interacting with key residues like Tyrosine-76 in the enzyme's active site.[8] Our scaffold provides a unique substitution pattern that could be explored for inhibiting DNase I or other enzymes, such as kinases or proteases, where the pyridine ring can act as a hinge-binding motif.

G cluster_apps Potential Therapeutic Applications scaffold 2-Chloro-5-methyl-4-(methylthio)pyridine C2-Cl Anticancer Anticancer Agents (e.g., Kinase Inhibitors) scaffold:f1->Anticancer S_NAr with target-binding fragment Antimicrobial Antimicrobial Agents (e.g., Anti-TB, Antibacterial) scaffold:f1->Antimicrobial S_NAr with pharmacophore Enzyme Enzyme Inhibitors (e.g., DNase I) scaffold:f1->Enzyme S_NAr to generate active site binders Other CNS Agents, etc. scaffold:f1->Other Derivatization

Caption: Logical relationship between the core scaffold and its potential applications.

Experimental Protocol: Representative SNAr Coupling

To illustrate the practical utility of the 2-chloro-5-methylpyridine core (a likely precursor to our target scaffold), the following protocol outlines a general procedure for its reaction with a generic nitrogen nucleophile. This is a foundational step for library development.

Objective: To synthesize a 2-amino-substituted-5-methylpyridine derivative from 2-chloro-5-methylpyridine.

Materials:

  • 2-chloro-5-methylpyridine (1.0 eq)

  • Desired amine nucleophile (R-NH₂) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the 2-chloro-5-methylpyridine and the amine nucleophile to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-substituted pyridine.

Self-Validation: The success of the protocol is validated by standard analytical techniques. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will verify the displacement of the chlorine atom and the formation of the new C-N bond.

Conclusion and Future Directions

While 2-Chloro-5-methyl-4-(methylthio)pyridine is not yet a widely commercialized building block, a thorough analysis of its structure suggests significant untapped potential. Its 2-chloro group provides a reliable handle for synthetic diversification, while the methyl and methylthio substituents offer avenues for fine-tuning the electronic and pharmacokinetic properties of its derivatives. By drawing parallels with established bioactive molecules, we can confidently predict its utility in generating novel candidates for anticancer, antimicrobial, and enzyme-inhibitory research. Future work should focus on optimizing a scalable synthesis for this scaffold and exploring its reactivity in high-throughput library generation to unlock its full potential in drug discovery.

References

  • Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Available from: [Link]

  • Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Shtilerman, E., et al. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. PMC. Available from: [Link]

  • Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]

  • Pimpale, M. J., et al. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available from: [Link]

  • Żołnowska, B., et al. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. Available from: [Link]

  • Pimpale, M. J., et al. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available from: [Link]

  • Sciforum. Synthesis of new N-substituted N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity. Available from: [Link]

  • Żołnowska, B., et al. N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. PubMed. Available from: [Link]

  • Al-Masoudi, N. A. L., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • Funke, C., et al. 2-Chloro-5-(chloromethyl)pyridine. PMC. Available from: [Link]

  • Rahman, M., et al. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. Available from: [Link]

  • Nikolova, S., et al. Chloro-substituted pyridine squaramates as new DNase I inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

Methodological & Application

Application Note: In Vitro Profiling of 2-Chloro-5-methyl-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Biology Context

The scaffold 2-Chloro-5-methyl-4-(methylthio)pyridine represents a privileged structure in modern medicinal chemistry, particularly for the development of type I and type II kinase inhibitors. Its utility stems from two distinct chemical features:[1][2]

  • The 2-Chloro Position: A highly reactive electrophile suitable for nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig cross-coupling, allowing for the rapid attachment of "hinge-binding" motifs essential for kinase affinity.
    
  • The 4-Methylthio (-SMe) Group: A versatile handle that serves dual roles. It can act as a hydrophobic contact within the ATP-binding pocket, or be oxidized to a sulfoxide/sulfone to serve as a leaving group for late-stage diversification.

However, the pyridine-thioether motif introduces specific liabilities that must be addressed early in the screening funnel. Pyridines are notorious for coordinating with the heme iron of Cytochrome P450 enzymes (causing drug-drug interactions), and the methylthio group is a metabolic "soft spot" prone to rapid S-oxidation.

This guide outlines a targeted in vitro assay cascade designed to maximize the potency of this scaffold while de-risking its metabolic liabilities.

Experimental Workflow

The following diagram illustrates the critical path from scaffold derivatization to lead selection, highlighting the decision gates for this specific chemical class.

G cluster_Assays In Vitro Screening Cascade Scaffold 2-Cl-5-Me-4-SMe-Pyridine (Scaffold) Library Library Synthesis (SNAr / Coupling) Scaffold->Library Derivatization Kinase 1. Potency Screen (TR-FRET Binding) Library->Kinase Primary Screen CYP 2. CYP Inhibition (CYP3A4 Heme Binding) Kinase->CYP Hit Confirmation Metab 3. Metabolic Stability (S-Oxidation Liability) CYP->Metab Safety Profiling Lead Prioritized Lead Metab->Lead Selection

Figure 1: Screening funnel prioritizing kinase affinity followed immediately by liability de-risking (CYP inhibition and S-oxidation).

Primary Potency Assay: TR-FRET Kinase Binding

Rationale: Pyridine derivatives are often autofluorescent in the blue/green region. Traditional fluorescence intensity assays can yield high false-positive rates. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time delay (microseconds) eliminates short-lived background fluorescence from the pyridine scaffold, ensuring data integrity.

Mechanistic Principle

This assay uses a Europium (Eu)-labeled anti-tag antibody (Donor) and an AlexaFluor-labeled "Tracer" (Acceptor) that binds to the kinase ATP pocket.

  • No Inhibitor: Tracer binds kinase → FRET occurs → High TR-FRET signal.

  • Inhibitor Present: Displaces Tracer → FRET disrupted → Low TR-FRET signal.

Protocol 1: TR-FRET Binding Assay (LanthaScreen™ Style)[3]

Materials:

  • Target Kinase (e.g., c-Met, VEGFR2) with GST or His-tag.

  • Eu-labeled Anti-GST or Anti-His Antibody (2 nM final).[3]

  • Kinase Tracer (e.g., Tracer 222 or 178, optimized for target).

  • Test Compounds (2-Cl-5-Me-4-SMe derivatives) in DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point dose-response curve of test compounds in 100% DMSO (starting at 10 µM). Acoustic dispense 20 nL into a 384-well low-volume white plate.

  • Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer. Add 5 µL to the assay plate.

  • Tracer Addition: Dilute Tracer to

    
     concentration (typically 5–50 nM). Add 5 µL to the plate.
    
    • Critical Note: Using Tracer at

      
       ensures the 
      
      
      
      approximates the
      
      
      .
  • Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

  • Data Analysis: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response equation (variable slope) to determine 
    
    
    
    .[4]

Liability Screen 1: CYP3A4 Inhibition

Rationale: The pyridine nitrogen lone pair is a strong ligand for the heme iron in Cytochrome P450 enzymes, specifically CYP3A4.[1][5] This "Type II" binding causes potent, reversible inhibition, leading to dangerous drug-drug interactions (DDI). This assay is mandatory for pyridine scaffolds.

Protocol 2: Fluorogenic CYP3A4 Inhibition Assay

Materials:

  • Recombinant Human CYP3A4 (Baculosomes).

  • Substrate: BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin).

  • Cofactor: NADPH Regeneration System (NADP+, Glucose-6-phosphate, G6PDH).

  • Positive Control: Ketoconazole (known CYP3A4 inhibitor).

Step-by-Step Procedure:

  • Incubation Mix: Prepare 2X Enzyme/Substrate mix in 100 mM Potassium Phosphate buffer (pH 7.4).

    • CYP3A4: 5 nM final.[3]

    • BOMCC: 10 µM final (approx.

      
      ).
      
  • Compound Addition: Add 10 µL of test compound (0.1 µM – 50 µM) to 96-well black plates. Add 40 µL of Enzyme/Substrate mix. Incubate 10 min at 37°C to allow compound-heme interaction.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Kinetic Read: Measure fluorescence immediately and every 2 minutes for 30 minutes at 37°C.

    • Ex: 405 nm | Em: 460 nm.

  • Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to vehicle (DMSO) control.

    • Pass Criteria:

      
       > 10 µM is preferred for early leads.
      

Liability Screen 2: Metabolic Stability (S-Oxidation)

Rationale: The 4-methylthio group is susceptible to Flavin-containing Monooxygenases (FMO) and CYPs, converting the thioether (-S-) to a sulfoxide (-SO-) and subsequently a sulfone (-SO2-). This dramatically alters the molecule's polarity (LogD) and often kills kinase potency.

Metabolic Pathway Visualization

The following diagram details the specific metabolic degradation route for this scaffold.

Metabolism Parent Parent (Pyridine-S-Me) Sulfoxide Metabolite M1 (Sulfoxide -S(O)Me) Parent->Sulfoxide FMO / CYP (+16 Da) Sulfone Metabolite M2 (Sulfone -SO2Me) Sulfoxide->Sulfone CYP (+16 Da)

Figure 2: Stepwise oxidation of the methylthio group. Monitoring M1 (+16 Da) and M2 (+32 Da) is critical in LC-MS analysis.

Protocol 3: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH (10 mM stock).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Stop Solution: Acetonitrile with 0.1% Formic Acid + IS.

Step-by-Step Procedure:

  • Reaction Mix: Prepare microsomes (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spike test compound (1 µM final, <0.1% DMSO) into the mix. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots and dispense immediately into 150 µL ice-cold Stop Solution.

  • Processing: Centrifuge at 3500 x g for 15 min to pellet proteins. Collect supernatant.

  • LC-MS/MS Analysis:

    • Monitor Parent Ion [M+H]+.

    • Crucial Step: Specifically scan for [M+17]+ (Sulfoxide) and [M+33]+ (Sulfone) to confirm if S-oxidation is the primary clearance mechanism.

  • Calculation: Plot ln(% Remaining) vs. Time.

    • 
      .
      

Data Summary & Interpretation

ParameterAssayDesired ProfileWarning Signal
Potency TR-FRET Binding

High background fluorescence (interference)
DDI Risk CYP3A4 Inhibition


(Likely Heme coordination)
Stability HLM Stability

Rapid appearance of M+16/M+32 peaks

Conclusion: For 2-Chloro-5-methyl-4-(methylthio)pyridine derivatives, the primary challenge is balancing the electronic benefits of the pyridine ring against its metabolic liabilities. By utilizing TR-FRET to bypass spectral interference and rigorously monitoring S-oxidation via LC-MS, researchers can effectively transition this scaffold from a chemical building block to a viable drug candidate.

References

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay. (Accessed 2023). A definitive guide on setting up TR-FRET assays for kinase inhibitors. Link

  • Sevrioukova, I. F., & Poulos, T. L. (2012). Structure-based inhibitor design for evaluation of a CYP3A4 pharmacophore model. Journal of Medicinal Chemistry. Explains the mechanism of pyridine nitrogen binding to CYP heme iron. Link

  • Larsen, G. L., et al. (1988).[6] In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[6] Xenobiotica.[6] Establishes the S-oxidation pathway (sulfoxide/sulfone) for aromatic methylthio groups. Link

  • Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. Application Note comparing fluorescence polarization and TR-FRET for kinase screening. Link

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-methyl-4-(methylthio)pyridine (1) . This scaffold represents a "privileged structure" in medicinal chemistry, offering two distinct electrophilic sites: the labile C2-Chlorine and the latent C4-Methylthio group.

The primary challenge in functionalizing (1) is the interference of the thioether moiety, which can act as a catalyst poison by chelating the active Palladium(0) species. Furthermore, the electron-donating nature of the 4-SMe and 5-Me groups deactivates the 2-Cl site toward oxidative addition. This guide provides a robust, self-validating methodology using Dialkylbiaryl Phosphine (Buchwald) ligands to overcome these electronic and steric barriers, ensuring high chemoselectivity for C2 functionalization while preserving the C4-SMe handle for subsequent derivatization (e.g., via Liebeskind-Srogl coupling).

Mechanistic Insight & Catalyst Selection

The "Sulfur Problem" and Ligand Engineering

Sulfur is a "soft" donor that binds strongly to "soft" metals like Palladium. In standard catalytic cycles, the substrate (1) can displace low-affinity ligands (like triphenylphosphine), forming stable, unreactive Pd-S complexes (catalyst resting states).

To counteract this, we utilize Sterically Demanding, Electron-Rich Phosphines (e.g., XPhos , SPhos ).

  • Steric Bulk: The large biaryl backbone prevents the formation of bis-ligated Pd complexes, keeping the metal mono-ligated and highly active [Pd(L)]. It also physically blocks the approach of the substrate's sulfur atom to the metal center.

  • Electron Richness: Facilitates the difficult oxidative addition into the electron-rich 2-chloropyridine bond.

Chemoselectivity Map

The reaction landscape of (1) is defined by the bond dissociation energies and mechanistic pathways accessible to the catalyst.

Chemoselectivity Substrate 2-Chloro-5-methyl- 4-(methylthio)pyridine Path_Suzuki Standard Suzuki/Buchwald (Pd(0), Base) Substrate->Path_Suzuki High Reactivity (C-Cl) Path_Liebeskind Liebeskind-Srogl (Pd(0), CuTC cofactor) Substrate->Path_Liebeskind Latent Reactivity (C-S) Prod_C2 C2-Arylated Product (C4-SMe Intact) Path_Suzuki->Prod_C2 Oxidative Addition at C-Cl note Critical Control Point: Absence of Cu(I) ensures C-S bond stability. Path_Suzuki->note Prod_C4 C4-Arylated Product (C2-Cl Intact) Path_Liebeskind->Prod_C4 Transmetallation at C-S

Figure 1: Chemoselectivity landscape. Standard Pd-catalysis targets C2-Cl. The C4-SMe bond requires Cu(I) co-catalysis to react, acting as an orthogonal protecting group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of (1) with Aryl Boronic Acids.[1] Recommended Catalyst: XPhos Pd G4 (Fourth Generation Precatalyst). Rationale: The G4 precatalyst ensures accurate 1:1 Pd:Ligand stoichiometry and rapid activation at room temperature, minimizing induction periods where sulfur poisoning could occur.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate (1) 1.0 Electrophile Limiting reagent.
Aryl Boronic Acid 1.2 - 1.5 Nucleophile Excess accounts for protodeboronation.
XPhos Pd G4 0.02 (2 mol%) Catalyst Use 5 mol% for sterically hindered acids.
K₃PO₄ (0.5 M aq) 3.0 Base Aqueous base is superior for pyridines.

| THF or 1,4-Dioxane | [0.2 M] | Solvent | Degassed. |

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate (1) (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vac/fill).

  • Solvent Addition: Add degassed THF or Dioxane via syringe to reach a concentration of 0.2 M relative to the substrate.

  • Activation: Add degassed 0.5 M aqueous K₃PO₄ (3.0 equiv). The biphasic mixture will turn dark/amber.

  • Reaction: Stir vigorously at 60°C for 2-4 hours.

    • Note: While XPhos is active at RT, mild heating ensures completion with the deactivated 2-Cl/5-Me system.

  • Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The -SMe group makes the product UV-active and lipophilic.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of (1) with Primary/Secondary Amines. Recommended Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate (1) 1.0 Electrophile
Amine 1.2 Nucleophile
RuPhos Pd G4 0.02 (2 mol%) Catalyst High turnover for secondary amines.
NaOtBu 1.5 Base Strong base required for amination.

| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Substrate (1) , Amine, RuPhos Pd G4 , and NaOtBu .

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 80-100°C for 4-12 hours.

    • Critical: Aminations of electron-rich pyridines are slower than Suzuki couplings.

  • Workup: Filter through a pad of Celite to remove salts/Pd. Concentrate and purify.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or SPhos . Increase catalyst loading to 5 mol%. Ensure solvent is strictly degassed (O₂ oxidizes phosphines).
Homocoupling of Boronic Acid Oxidative couplingReduce O₂ exposure. Add the boronic acid slowly or use Boronic Esters (BPin) which are less prone to homocoupling.
De-thiomethylation (Loss of -SMe) Pd-insertion into C-SRare without Cu. Lower temperature. Ensure Ligand:Pd ratio is >1:1 (use Precatalyst). Avoid phosphites or ligands that stabilize Pd-S bonds.
Protodeboronation Unstable Boronic AcidSwitch base to K₂CO₃ or KF . Use anhydrous conditions (Dioxane/Base(s)) if the acid is extremely fragile.

Workflow Visualization

Workflow Start Start: 2-Cl-5-Me-4-SMe-Pyridine Decision Target Bond? Start->Decision Suzuki_Prep Suzuki-Miyaura Add: Ar-B(OH)2 + XPhos Pd G4 Solvent: THF/Water Decision->Suzuki_Prep C-C (Aryl) Buchwald_Prep Buchwald-Hartwig Add: Amine + RuPhos Pd G4 Solvent: Toluene (Anhydrous) Decision->Buchwald_Prep C-N (Amine) Suzuki_Cond Heat: 60°C, 2-4h Base: K3PO4 Suzuki_Prep->Suzuki_Cond Workup Workup: EtOAc Extract / Celite Filter Suzuki_Cond->Workup Buchwald_Cond Heat: 100°C, 12h Base: NaOtBu Buchwald_Prep->Buchwald_Cond Buchwald_Cond->Workup Purification Purification: Flash Column Isolate C2-Functionalized Product Workup->Purification

Figure 2: Decision tree and experimental workflow for C2-functionalization.

References

  • Mechanistic Studies on Pyridine Coupling: Lohse, O.[2] "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett, 1999.[2]

  • Liebeskind-Srogl Reaction (C-S Activation): Liebeskind, L. S., & Srogl, J. "Thiol Ester-Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 2000.

  • Buchwald Precatalysts (G4 Series): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Suzuki Coupling of Chloropyridines: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024.

  • Regioselectivity in Dihalopyridines: "Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity." White Rose eTheses, 2018.

Sources

Application Notes and Protocols for the Development of Antimalarial Compounds Using 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel chemotypes.[1] Pyridine-based scaffolds are a validated and fruitful area for antimalarial drug discovery, with many derivatives showing potent activity.[2][3] This document provides a comprehensive guide for researchers, outlining a strategic approach to synthesize and evaluate a new class of potential antimalarial agents starting from the readily available building block, 2-Chloro-5-methyl-4-(methylthio)pyridine. We present detailed protocols for a key synthetic transformation to generate a core 2-aminopyridine scaffold, followed by robust methodologies for in vitro antiplasmodial screening, cytotoxicity assessment, and in vivo efficacy evaluation in a murine model.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The fight against malaria is a continuous battle against a resilient and adaptable parasite. The quinoline-based drugs, like chloroquine, have been cornerstones of therapy but are now largely ineffective in many regions due to resistance.[4] This has spurred the search for new molecules with novel mechanisms of action. The 2-aminopyridine moiety has emerged as a "privileged scaffold" in antimalarial research. Notably, series like the 3,5-diaryl-2-aminopyridines have demonstrated potent, low-nanomolar activity against both chloroquine-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1) strains of P. falciparum.[5][6][7]

The starting material, 2-Chloro-5-methyl-4-(methylthio)pyridine, presents an ideal entry point into this chemical space. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), a direct consequence of the electron-withdrawing effect of the ring nitrogen.[8][9] This inherent reactivity allows for the strategic introduction of an amino group, transforming the starting material into a core scaffold primed for further diversification and biological evaluation. This guide details the foundational steps to leverage this chemistry for antimalarial drug discovery.

Synthetic Strategy and Protocols

The overall strategy involves a primary synthetic step to generate the core aminopyridine scaffold, which serves as the initial "hit" compound for biological screening. Subsequent diversification, while not detailed here, would logically involve cross-coupling reactions to append aryl groups, mirroring the structure of highly potent known antimalarials.[10]

Workflow for Synthesis and Screening

G cluster_0 Synthesis cluster_1 Biological Evaluation A Start: 2-Chloro-5-methyl- 4-(methylthio)pyridine B Protocol 2.1: Copper-Catalyzed Amination A->B C Core Scaffold: 2-Amino-5-methyl- 4-(methylthio)pyridine B->C D Protocol 3.1: In Vitro Anti-Plasmodium Assay C->D Screening G Data Analysis: IC50, CC50, SI, ED50 D->G E Protocol 3.2: Cytotoxicity Assay E->G F Protocol 3.3: In Vivo Efficacy (4-Day Suppressive Test) F->G

Caption: Synthetic and screening workflow.

Protocol 2.1: Synthesis of 2-Amino-5-methyl-4-(methylthio)pyridine

Rationale: This protocol leverages the high reactivity of the 2-chloro position on the pyridine ring towards nucleophilic substitution. A copper-catalyzed system is employed to facilitate the amination using aqueous ammonia, which is a cost-effective and readily available nitrogen source.[11] Copper catalysis often allows for milder reaction conditions compared to uncatalyzed reactions.

Materials:

  • 2-Chloro-5-methyl-4-(methylthio)pyridine

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Aqueous ammonia (28% solution)

  • Ethylene glycol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or sealed pressure vessel

Step-by-Step Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add Cu₂O (0.05 equivalents) and K₂CO₃ (0.2 equivalents) to a Schlenk tube.

  • Add ethylene glycol as the solvent (approx. 2 mL per 1 mmol of substrate).

  • Add the ligand, DMEDA (0.1 equivalents).

  • Add 2-Chloro-5-methyl-4-(methylthio)pyridine (1.0 equivalent).

  • Add aqueous ammonia solution (20 equivalents).

  • Seal the tube securely and stir the reaction mixture at 60-80 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Amino-5-methyl-4-(methylthio)pyridine.[12]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Protocols and Data Interpretation

Once synthesized, the compound must be rigorously tested to determine its antimalarial potential and its safety profile. The following protocols describe a standard cascade for primary screening.

Protocol 3.1: In Vitro Anti-Plasmodial Activity Assay (SYBR Green I Method)

Rationale: This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA. The SYBR Green I dye fluoresces upon binding to DNA. A reduction in fluorescence in treated wells compared to controls indicates inhibition of parasite growth. This method is a robust and widely used alternative to radioisotope-based assays.[2]

Materials:

  • Plasmodium falciparum culture (e.g., Chloroquine-sensitive NF54 and Chloroquine-resistant K1 strains)

  • Human erythrocytes (O+)

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)

  • SYBR Green I dye lysis buffer

  • 96-well microplates

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Maintain asynchronous P. falciparum cultures in a 5% CO₂, 5% O₂, 90% N₂ atmosphere at 37°C.[13]

  • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.01 nM) in complete medium in a 96-well plate. Include wells for "no drug" (negative control) and reference drugs (positive control).

  • Add parasite culture (adjusted to ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under the same culture conditions.

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add an equal volume of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: To ensure the compound is selectively toxic to the parasite and not the host cells, a cytotoxicity assay is essential. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[14] A high IC₅₀ against a human cell line is desirable.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete culture medium for the cell line (e.g., DMEM with 10% FBS)

  • Test compound and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The Selectivity Index (SI), a critical parameter, is calculated as SI = CC₅₀ / IC₅₀ . A higher SI value (typically >10) indicates a more promising compound with a better therapeutic window.

Table 1: Example In Vitro Activity Profile

Compound ID Target Scaffold P. falciparum IC₅₀ (nM) [K1 strain] P. falciparum IC₅₀ (nM) [NF54 strain] Cytotoxicity CC₅₀ (nM) [HEK293 cells] Selectivity Index (SI) [K1]
Cmpd-1 2-Amino-5-methyl-4-(methylthio)pyridine Data to be generated Data to be generated Data to be generated Calculated
Ref-1[10] 3,5-diaryl-2-aminopyridine 51 51 >28,000 >549
Ref-2[7] 3,5-diaryl-2-aminopyridine 10 8 >10,000 >1000

| CQ | Chloroquine | ~200-400 | ~10-20 | >30,000 | >75 |

Note: Reference data is from analogous 2-aminopyridine series to provide context for target values.

Protocol 3.3: In Vivo Efficacy (Peter's 4-Day Suppressive Test)

Rationale: An in vivo model is crucial to assess a compound's efficacy within a biological system, providing preliminary insights into its stability, bioavailability, and overall therapeutic effect. The murine Plasmodium berghei model is a standard and widely accepted primary in vivo screen.[6][15]

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse

  • Healthy recipient mice (e.g., Swiss Albino or ICR strain, ~20g)

  • Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Chloroquine (positive control)

  • Vehicle (negative control)

  • Giemsa stain and microscope slides

Step-by-Step Procedure:

  • Infection (Day 0): Inoculate recipient mice intraperitoneally with ~1x10⁷ P. berghei-parasitized red blood cells.

  • Treatment (Day 0-3): Two to four hours post-infection, administer the first dose of the test compound (e.g., 10, 30, 100 mg/kg) orally or via the desired route. Administer subsequent doses once daily for the next three consecutive days. Include positive and negative control groups.

  • Monitoring (Day 4): On the fifth day, collect thin blood smears from the tail of each mouse.

  • Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.

  • Calculation: Calculate the average parasitemia for each group and determine the percent inhibition of parasite growth using the formula: % Inhibition = [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] x 100

  • The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

Conclusion and Future Directions

This guide provides a foundational framework for initiating an antimalarial drug discovery program centered on the 2-Chloro-5-methyl-4-(methylthio)pyridine building block. The proposed synthetic conversion to a 2-aminopyridine core is chemically sound and provides entry into a scaffold class with proven antimalarial efficacy.[5][7] The subsequent biological testing cascade is a standard, robust pathway for identifying promising hits.

A successful outcome from this initial screen—a compound with potent in vitro activity (IC₅₀ < 100 nM) and a good selectivity index (SI > 10)—would validate this scaffold for a full-scale hit-to-lead optimization campaign. Further studies would involve structure-activity relationship (SAR) exploration, ADME/Tox profiling, and investigation of the mechanism of action.

References

  • Younis, Y. et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available at: [Link]

  • Njoroge, M. et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed, 56(21), 8860-71. Available at: [Link]

  • van der Watt, M. et al. (2016). Structure-Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. ResearchGate. Available at: [Link]

  • Younis, Y. et al. (2013). Structure−Activity-Relationship Studies around the 2‐Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead. ACS Publications. Available at: [Link]

  • Njoroge, M. et al. (2012). Structure–Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. Journal of Medicinal Chemistry, 55(23), 10596-10606. Available at: [Link]

  • Portland State University (2014). The Antimalarial Activity of PL74: A Pyridine-Based Drug Candidate. PDXScholar. Available at: [Link]

  • Desjardins, R.E. et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • Abdel-Aziz, M. et al. (2010). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 45(8), 3213-3219. Available at: [Link]

  • Dutta, G.P. et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Espíndola, M.R. et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

  • Redway, A. et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

  • Johnson, J.D. et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy, 51(5), 1686-1693. Available at: [Link]

  • Sarita, R. et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 234. Available at: [Link]

  • Kumar, A. et al. (2010). Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine. Antimicrobial Agents and Chemotherapy, 54(4), 1434-1442. Available at: [Link]

  • Taillefer, M. et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available at: [Link]

  • Ravindar, L. et al. (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. MalariaWorld. Available at: [Link]

  • Njoroge, M. et al. (2012). Structure–Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. Journal of Medicinal Chemistry, 55(23), 10596-10606. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • Kumar, A. et al. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 15(1), 329-340. Available at: [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • El-Ghanam, A.M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10836-10846. Available at: [Link]

  • Gomaa, M.A.M. et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(42), 26177-26185. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

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Preparation of Anticancer Derivatives from 2-Chloro-5-methyl-4-(methylthio)pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal framework for designing targeted therapies.[2][5] Specifically, substituted pyridines have emerged as a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting the signaling pathways that drive tumor growth and proliferation.[6][7]

This guide focuses on a particularly valuable, yet underexplored, starting material: 2-Chloro-5-methyl-4-(methylthio)pyridine . This molecule offers three key points of diversification for the synthesis of novel anticancer agents:

  • The C2-Chloro Group: An excellent handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of side chains.

  • The C4-Methylthio Group: This group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly modulate the compound's polarity, solubility, and interaction with biological targets.[8][9]

  • The C5-Methyl Group: While less reactive, this group can influence the molecule's steric and electronic properties, and can be a site for late-stage functionalization.

This document provides detailed synthetic protocols and the underlying scientific rationale for transforming 2-Chloro-5-methyl-4-(methylthio)pyridine into a library of potential anticancer derivatives. The methodologies are designed to be robust and adaptable, providing a solid foundation for drug discovery and development programs.

Core Synthetic Strategies and Rationale

The conversion of 2-Chloro-5-methyl-4-(methylthio)pyridine into biologically active molecules can be approached through several key synthetic transformations. The following sections detail the primary strategies, the reasoning behind their selection, and step-by-step protocols.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The electron-withdrawing effect of the pyridine nitrogen atom and the chloro substituent at the C2 position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12][13][14] This reaction is a cornerstone for introducing amine, ether, and thioether linkages, which are prevalent in many kinase inhibitors.

Scientific Rationale:

The rate of SNAr on chloropyridines is influenced by the nature of the nucleophile and the reaction conditions. The use of a base is often necessary to deprotonate the incoming nucleophile, increasing its nucleophilicity. For less reactive amines, or when milder conditions are required, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative. The choice of solvent is also critical; polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the reactants and facilitate the reaction.[11]

Experimental Workflow for SNAr

SNA_r_Workflow start Start: 2-Chloro-5-methyl-4-(methylthio)pyridine reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) start->reagents Add reaction Heat (80-150 °C) Inert Atmosphere (N2 or Ar) reagents->reaction Perform workup Aqueous Workup Extraction reaction->workup After completion purification Column Chromatography workup->purification product Product: 2-Substituted-5-methyl-4-(methylthio)pyridine purification->product

Caption: General workflow for nucleophilic aromatic substitution.

Protocol 1: Synthesis of 2-Amino-5-methyl-4-(methylthio)pyridine Derivatives

This protocol describes the reaction of 2-Chloro-5-methyl-4-(methylthio)pyridine with a primary or secondary amine.

Parameter Value/Condition Rationale/Notes
Starting Material 2-Chloro-5-methyl-4-(methylthio)pyridine1.0 eq
Nucleophile Amine (e.g., aniline, morpholine)1.2 - 2.0 eq
Base K₂CO₃ or DIPEA2.0 - 3.0 eq. To scavenge HCl produced.
Solvent N-Methyl-2-pyrrolidone (NMP) or DMSOProvides a high-boiling polar aprotic medium.
Temperature 120 - 150 °CTo overcome the activation energy of the reaction.
Atmosphere Nitrogen or ArgonTo prevent oxidation of the methylthio group.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add 2-Chloro-5-methyl-4-(methylthio)pyridine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous NMP to the flask to achieve a concentration of approximately 0.5 M of the starting material.

  • Purge the flask with nitrogen or argon for 10 minutes.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[15][16][17][18] These reactions are widely used in the synthesis of kinase inhibitors to introduce aryl or heteroaryl moieties.

Scientific Rationale:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[16] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-rich chloropyridines, ligands such as dppf or SPhos can be effective. The base is required to activate the boronic acid for transmetalation to the palladium center.[16]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: 2-Chloro-5-methyl-4-(methylthio)pyridine reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Add reaction Heat (80-110 °C) Inert Atmosphere (N2 or Ar) reagents->reaction Perform workup Aqueous Workup Extraction reaction->workup After completion purification Column Chromatography workup->purification product Product: 2-Aryl-5-methyl-4-(methylthio)pyridine purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of 2-Aryl-5-methyl-4-(methylthio)pyridine Derivatives

This protocol describes the Suzuki-Miyaura coupling of 2-Chloro-5-methyl-4-(methylthio)pyridine with an arylboronic acid.

Parameter Value/Condition Rationale/Notes
Starting Material 2-Chloro-5-methyl-4-(methylthio)pyridine1.0 eq
Coupling Partner Arylboronic acid1.2 - 1.5 eq
Catalyst Pd(dppf)Cl₂0.05 - 0.1 eq
Base Na₂CO₃ or Cs₂CO₃2.0 - 3.0 eq
Solvent 1,4-Dioxane and Water (4:1)Biphasic solvent system is often effective.
Temperature 90 - 110 °CTo facilitate the catalytic cycle.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst degradation.
Reaction Time 6 - 18 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-Chloro-5-methyl-4-(methylthio)pyridine (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategy 3: Oxidation of the Methylthio Group

The methylthio group can be selectively oxidized to a sulfoxide or a sulfone.[8][9] This transformation significantly alters the electronic and steric properties of the molecule, which can lead to improved potency and selectivity for a given biological target.

Scientific Rationale:

The oxidation of sulfides to sulfoxides can be achieved with mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Using a slight excess of the oxidizing agent can lead to the formation of the sulfone. The stoichiometry of the oxidant is the key to controlling the oxidation state.

Experimental Workflow for Oxidation

Oxidation_Workflow start Start: Substituted 4-(methylthio)pyridine reagents Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) start->reagents Add reaction Controlled Temperature (0 °C to rt) reagents->reaction Perform workup Quenching Aqueous Workup Extraction reaction->workup After completion purification Column Chromatography workup->purification product Product: 4-(Methylsulfinyl/sulfonyl)pyridine purification->product

Caption: General workflow for the oxidation of the methylthio group.

Protocol 3: Synthesis of 4-(Methylsulfinyl/sulfonyl)pyridine Derivatives

This protocol describes the oxidation of a 4-(methylthio)pyridine derivative.

Parameter Value/Condition Rationale/Notes
Starting Material 4-(Methylthio)pyridine derivative1.0 eq
Oxidizing Agent m-CPBA (77%)1.1 eq for sulfoxide, 2.2 eq for sulfone.
Solvent Dichloromethane (DCM)A common solvent for oxidations.
Temperature 0 °C to room temperatureTo control the exothermicity of the reaction.
Reaction Time 1 - 4 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve the 4-(methylthio)pyridine derivative (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) in DCM.

  • Add the m-CPBA solution dropwise to the solution of the starting material at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Potential Biological Targets and Mechanism of Action

Derivatives of substituted pyridines have shown activity against a wide range of cancer-related targets.[1][2][5][19] The compounds synthesized from 2-Chloro-5-methyl-4-(methylthio)pyridine are potential inhibitors of various protein kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and c-Met, which are involved in angiogenesis and cell proliferation.

  • Non-Receptor Tyrosine Kinases: Such as Src family kinases and Abl, which play roles in cell signaling and survival.

  • Serine/Threonine Kinases: Such as Aurora kinases and PIM kinases, which are involved in cell cycle regulation and apoptosis.[7]

The introduction of different substituents at the C2 position can be designed to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition. The oxidation of the methylthio group to a sulfoxide or sulfone can introduce a hydrogen bond acceptor, which may form crucial interactions with the protein target.

Logical Relationship of Synthetic Strategies to Biological Activity

Strategy_to_Activity start 2-Chloro-5-methyl-4-(methylthio)pyridine snar Strategy 1: SNA_r at C2 (Amines, Ethers, Thioethers) start->snar suzuki Strategy 2: Suzuki Coupling at C2 (Aryl/Heteroaryl Groups) start->suzuki library Diverse Library of Derivatives snar->library suzuki->library oxidation Strategy 3: Oxidation of Methylthio (Sulfoxide/Sulfone) oxidation->library library->oxidation screening Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) library->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization hit->optimization

Caption: From starting material to lead optimization.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust framework for the preparation of a diverse library of anticancer derivatives from 2-Chloro-5-methyl-4-(methylthio)pyridine. By systematically exploring the chemical space around this versatile scaffold, researchers can identify novel compounds with potent and selective activity against a range of cancer targets. The combination of nucleophilic substitution, cross-coupling reactions, and oxidation of the thioether moiety offers a powerful toolkit for medicinal chemists and drug discovery professionals. Further optimization of "hit" compounds identified from these initial libraries can lead to the development of next-generation targeted cancer therapies.

References

  • Bunev, A. S., Khochenkov, D. A., Khochenkova, Y. A., Machkova, Y. S., Varakina, E. V., Gasanov, R. E., Troshina, M. A., & Avdyakova, O. S. (2021). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. figshare. [Link]

  • Chiacchio, M. A., Iannazzo, D., Romeo, R., Giofrè, S. V., & Legnani, L. (2019). Pyridine and pyrimidine derivatives as privileged scaffolds in biologically active agents. Current Medicinal Chemistry, 26(40), 7166–7195. [Link]

  • Fu, Y., et al. (2024). A mild, catalyst-free synthesis of 2-aminopyridines. ChemRxiv. [Link]

  • Hassan, A. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 38. [Link]

  • Lesina, Y., Beysembay, P., & Kassanova, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Conference on Chemical Engineering (ICCE 2016). [Link]

  • Li, L., et al. (2014). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Journal of the Brazilian Chemical Society. [Link]

  • Movassaghi, M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(2), 162-185. [Link]

  • Singh, P. P., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Iquz Galaxy Publisher. [Link]

  • Smith, C. J., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. [Link]

  • Various Authors. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Various Authors. (2024). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]

  • Various Authors. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Zhang, Y., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

Sources

Application Note: Leveraging Flow Chemistry for the Synthesis and Derivatization of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The development of efficient, scalable, and safe synthetic routes to highly functionalized pyridines is therefore a critical endeavor for researchers in the pharmaceutical industry.[1]

Introducing 2-Chloro-5-methyl-4-(methylthio)pyridine: A Versatile Intermediate

2-Chloro-5-methyl-4-(methylthio)pyridine is a valuable synthetic intermediate possessing multiple reaction handles that allow for selective functionalization. The key reactive sites include:

  • C2-Chloride: Highly activated for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[2][3]

  • C4-Methylthio group: Susceptible to selective oxidation to form the corresponding sulfoxide or sulfone, significantly altering the electronic and steric properties of the molecule.

  • C5-Methyl group: Offers a site for potential late-stage functionalization, although it is generally less reactive than the other positions.[4]

The strategic manipulation of these sites allows for the rapid generation of diverse molecular libraries for screening and lead optimization.

Why Flow Chemistry? Advantages Over Traditional Batch Processing

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch methods for synthesizing and handling reactive intermediates like substituted pyridines.[1][5] By performing reactions in a continuously flowing stream through a microreactor or packed bed, this technology provides significant advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material at any given moment, drastically reducing risks associated with highly exothermic reactions or the handling of toxic reagents.[5][6]

  • Precise Process Control: Key reaction parameters such as temperature, pressure, and residence time are controlled with exceptional precision, leading to higher reproducibility, improved yields, and better impurity profiles.[5][6]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling and highly efficient mixing, enabling reaction conditions that are often unattainable in batch reactors.[7]

  • Rapid Optimization and Scalability: Flow systems allow for automated, rapid screening of reaction conditions. Furthermore, scaling up production is often simplified by "numbering-up" (running multiple reactors in parallel) rather than redesigning a large-scale batch reactor.[8]

This guide details validated protocols for key transformations of 2-Chloro-5-methyl-4-(methylthio)pyridine using flow chemistry, providing a framework for researchers to accelerate their drug development programs.

Core Reaction Classes & Flow Chemistry Advantages

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Mechanistic Insight: The electron-withdrawing nitrogen atom in the pyridine ring depletes electron density at the ortho (C2, C6) and para (C4) positions. This makes the C2-carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (a Meisenheimer complex), which is a well-established pathway in pyridine chemistry.[3][9][10] The stability of this intermediate is key to the reaction's feasibility.[9]

Flow Advantage: SNAr reactions, particularly with amines, can be highly exothermic. Flow chemistry provides superior temperature control, preventing thermal runaways and the formation of by-products. The use of a back-pressure regulator allows the system to be pressurized, enabling the use of solvents at temperatures well above their atmospheric boiling points ("superheating"). This dramatically accelerates reaction rates, often reducing reaction times from hours to minutes. This setup is also ideal for reactions involving volatile nucleophiles like ammonia or low-boiling-point amines, as they can be kept in the liquid phase under pressure.

Selective Oxidation of the C4-Methylthio Group

Chemical Insight: The sulfur atom of the methylthio group can be selectively oxidized to form a sulfoxide (-SOCH₃) or further to a sulfone (-SO₂CH₃). These transformations are critical in drug development as they modulate the polarity, solubility, and metabolic stability of a compound. The choice of oxidant and reaction conditions determines the final oxidation state.

Flow Advantage: Many oxidation reactions are highly energetic. Flow chemistry confines this energy to a small, controllable volume, ensuring safe operation.[6] It also allows for the precise stoichiometric addition of the oxidant by controlling the relative flow rates of the reagent streams, which is crucial for achieving high selectivity for the sulfoxide over the sulfone. When using potentially hazardous oxidants like hydrogen peroxide, flow systems minimize the amount present at any time and can be coupled with packed-bed catalysts for enhanced efficiency and safety.[11]

Experimental Protocols & Setups

General Flow Chemistry Setup

A typical laboratory-scale flow chemistry setup for the described reactions consists of several key modules. The configuration allows for precise control over the entire process, from reagent introduction to product collection.

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Process Control & Collection R1 Reagent A (e.g., Pyridine Substrate) P1 HPLC Pump A R1->P1 R2 Reagent B (e.g., Nucleophile/Oxidant) P2 HPLC Pump B R2->P2 Mixer T-Mixer P1->Mixer Flow Rate A P2->Mixer Flow Rate B Reactor Coil/Packed-Bed Reactor (Heated/Cooled) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Residence Time Collection Product Collection BPR->Collection

Caption: General schematic of a two-pump flow chemistry system.

Protocol 1: Continuous Flow SNAr with Amines

Objective: To synthesize a library of 2-amino-5-methyl-4-(methylthio)pyridine derivatives via a rapid and efficient continuous flow SNAr reaction.

Reaction Scheme: (Illustrative scheme: R₂NH represents a generic primary or secondary amine)

Materials and Reagents

ReagentAcronymSupplierPurityPurpose
2-Chloro-5-methyl-4-(methylthio)pyridine1 Commercial>98%Substrate
Morpholine2a Commercial>99%Nucleophile
Piperidine2b Commercial>99%Nucleophile
DiisopropylethylamineDIPEACommercial>99%Base (optional)
Dimethyl SulfoxideDMSOCommercialAnhydrousSolvent

Experimental Protocol: Step-by-Step

  • Solution Preparation:

    • Stream A: Prepare a 0.2 M solution of 2-Chloro-5-methyl-4-(methylthio)pyridine (1 ) in DMSO.

    • Stream B: Prepare a 0.24 M solution of the desired amine (e.g., Morpholine, 2a ) in DMSO. This provides 1.2 equivalents of the nucleophile.

  • System Setup:

    • Assemble the flow chemistry system as shown in the general diagram, using a 10 mL stainless steel coil reactor.

    • Set the reactor temperature to 160 °C.

    • Set the back-pressure regulator (BPR) to 10 bar (~150 psi) to ensure the solvent remains in the liquid phase.

  • Execution:

    • Prime both pumps with DMSO to flush the system.

    • Set the flow rates for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.

    • Allow the system to run for 3 residence times (~30 minutes) to reach a steady state.

    • Begin collecting the product stream from the BPR outlet.

    • Upon completion, switch both pumps back to pure DMSO to flush the reactor and lines.

  • Work-up and Analysis:

    • Collect the steady-state output into a flask containing water, which will precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum.

    • Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity.

SNAr_Workflow A Prepare 0.2M Substrate in DMSO D Pump Reagents (1.0 mL/min total) A->D B Prepare 0.24M Amine in DMSO B->D C Set System: T=160°C, P=10 bar C->D E Reach Steady State (30 min) D->E F Collect Product E->F G Quench, Extract, & Analyze F->G

Caption: Experimental workflow for the continuous flow SNAr protocol.

Optimization Data (Illustrative)

EntryNucleophileTemp (°C)Residence Time (min)Conversion (%)
1Morpholine1401085
2Morpholine16010>99
3Morpholine160592
4Piperidine16010>99
Protocol 2: Continuous Flow Oxidation of the Methylthio Group

Objective: To achieve the selective oxidation of 2-Chloro-5-methyl-4-(methylthio)pyridine to its corresponding sulfoxide using hydrogen peroxide in a continuous flow system.

Reaction Scheme: (Illustrative scheme)

Materials and Reagents

ReagentFormulaSupplierPurity/Conc.Purpose
2-Chloro-5-methyl-4-(methylthio)pyridine1 Commercial>98%Substrate
Hydrogen PeroxideH₂O₂Commercial30% aq.Oxidant
Acetic AcidCH₃COOHCommercialGlacialSolvent/Catalyst

Experimental Protocol: Step-by-Step

  • Solution Preparation:

    • Stream A: Prepare a 0.5 M solution of the substrate (1 ) in acetic acid.

    • Stream B: Prepare a 0.55 M solution of hydrogen peroxide (30% aq.) in acetic acid. This provides 1.1 equivalents of the oxidant. Caution: Handle H₂O₂ with appropriate personal protective equipment.

  • System Setup:

    • Assemble the flow chemistry system using a 5 mL PFA coil reactor to ensure chemical compatibility.

    • Set the reactor temperature to 60 °C.

    • Set the back-pressure regulator to 5 bar (~75 psi).

  • Execution:

    • Prime both pumps with acetic acid.

    • Set Pump A (Substrate) to a flow rate of 0.25 mL/min.

    • Set Pump B (Oxidant) to a flow rate of 0.25 mL/min. The total flow rate is 0.5 mL/min, yielding a residence time of 10 minutes.

    • Allow the system to stabilize for 3 residence times (~30 minutes).

    • Collect the product stream into a flask containing a chilled aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide.

  • Work-up and Analysis:

    • Neutralize the collected solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the product mixture by LC-MS to determine the ratio of starting material, sulfoxide, and sulfone.

Oxidation_Workflow A Prepare 0.5M Substrate in Acetic Acid D Pump Reagents (0.5 mL/min total) A->D B Prepare 0.55M H₂O₂ in Acetic Acid B->D C Set System: T=60°C, P=5 bar C->D E Reach Steady State (30 min) D->E F Collect & Quench E->F G Neutralize, Extract, & Analyze F->G

Caption: Experimental workflow for the continuous flow oxidation protocol.

Optimization Data (Illustrative)

EntryH₂O₂ Equiv.Temp (°C)Residence Time (min)Product Ratio (SM:Sulfoxide:Sulfone)
11.160105:93:2
21.180102:90:8
31.560101:85:14
42.280200:10:90

Process Optimization and Scale-Up

The protocols provided serve as a robust starting point. Flow chemistry allows for rapid fine-tuning of reaction parameters to maximize yield and selectivity.

  • Residence Time: Can be easily adjusted by changing the total flow rate or the reactor volume.

  • Temperature: The excellent heat transfer allows for exploration of a wide temperature range to find the optimal balance between reaction rate and selectivity.[7]

  • Stoichiometry: The molar ratio of reagents can be precisely controlled by adjusting the relative flow rates of the pumps.

For production-scale manufacturing, a "numbering-up" approach, where multiple reactors are run in parallel, is often employed. This strategy avoids the challenges of re-optimizing for a larger, fundamentally different reactor, ensuring a seamless transition from lab to plant.[8] Integrating in-line analytical tools, such as FTIR or HPLC, can provide real-time data for process monitoring and control, aligning with modern Quality by Design (QbD) principles in pharmaceutical manufacturing.[6]

Conclusion

Continuous flow chemistry is a transformative technology for the synthesis of pharmaceutical intermediates like 2-Chloro-5-methyl-4-(methylthio)pyridine. It provides unparalleled control over reaction conditions, leading to safer processes, higher yields, and greater purity compared to traditional batch methods. The detailed protocols for SNAr and selective oxidation reactions demonstrate the power and versatility of this approach. By adopting flow chemistry, researchers, scientists, and drug development professionals can accelerate the discovery and development of new chemical entities, ultimately bringing novel therapeutics to patients faster and more efficiently.

References

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate.
  • Integrated Capabilities Accelerating Flow Chemistry Scale-Up. Piramal Pharma Solutions.
  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • Flow Chemistry in the Pharmaceutical Industry. Syrris.
  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Technologynetworks.com.
  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. LinkedIn.
  • 9 Reasons to Perform Flow Chemistry. Lab Unlimited.
  • Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. ACS Publications.
  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd.
  • Benefits of Continuous Flow Chemistry. Mettler Toledo.
  • A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Elveflow.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. Benchchem.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-methyl-4-(methylthio)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, featuring a substituted pyridine core, is prevalent in a range of biologically active molecules. The controlled and efficient synthesis of this compound on a larger scale is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.

This document provides a comprehensive guide to the scale-up synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just a set of instructions, but a detailed rationale behind the chosen synthetic strategy and experimental procedures. The protocols described herein are designed to be self-validating, with an emphasis on safety, scalability, and reproducibility.

Synthetic Strategy: A Three-Step Approach

The most logical and scalable synthetic route to 2-Chloro-5-methyl-4-(methylthio)pyridine commences with the commercially available starting material, 2-chloro-5-methylpyridine. The overall strategy involves a three-step sequence:

  • N-Oxidation: The pyridine nitrogen is first oxidized to form 2-chloro-5-methylpyridine-N-oxide. This initial step serves to activate the pyridine ring for subsequent functionalization.

  • Chlorination: The N-oxide intermediate is then subjected to chlorination, which selectively introduces a chlorine atom at the 4-position, yielding the key precursor, 2,4-dichloro-5-methylpyridine.

  • Nucleophilic Aromatic Substitution (SNAr): Finally, a regioselective nucleophilic aromatic substitution with sodium thiomethoxide is performed to displace the chlorine atom at the 4-position, affording the desired product, 2-Chloro-5-methyl-4-(methylthio)pyridine.

This synthetic pathway is advantageous for scale-up due to the relatively low cost of the starting material, the generally high-yielding nature of the individual steps, and the predictable regioselectivity of the key transformations.

Diagram of the Synthetic Pathway

Synthesis_Pathway Start 2-Chloro-5-methylpyridine N_Oxide 2-Chloro-5-methylpyridine-N-oxide Start->N_Oxide N-Oxidation (e.g., m-CPBA or H₂O₂) Dichloro 2,4-Dichloro-5-methylpyridine N_Oxide->Dichloro Chlorination (e.g., POCl₃) Final_Product 2-Chloro-5-methyl-4-(methylthio)pyridine Dichloro->Final_Product SNAr (NaSMe) SNAr_Mechanism Reactant 2,4-Dichloro-5-methylpyridine Intermediate Meisenheimer Intermediate (charge delocalized to N) Reactant->Intermediate Nucleophilic Attack at C4 Nucleophile NaSMe Product 2-Chloro-5-methyl-4-(methylthio)pyridine Intermediate->Product Leaving_Group NaCl Experimental_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A1 N-Oxidation of 2-Chloro-5-methylpyridine A2 Work-up and Isolation of N-Oxide A1->A2 A3 Chlorination of N-Oxide with POCl₃ A2->A3 A4 Quenching and Work-up A3->A4 A5 Purification of 2,4-Dichloro-5-methylpyridine A4->A5 B1 SNAr of Dichloro-precursor with Sodium Thiomethoxide A5->B1 Key Intermediate B2 Quenching and Work-up B1->B2 B3 Purification of Final Product B2->B3

Troubleshooting & Optimization

The Pyridine Problem: Advanced Technical Support for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Chemistry & Catalysis Support Subject: Troubleshooting 2-Substituted Pyridines in Pd-Catalyzed Cross-Coupling Ticket Priority: High (Common Failure Mode)

Executive Summary

Coupling substituted pyridines—specifically at the 2-position —is the "stress test" of Suzuki-Miyaura chemistry. The failure rate is high not due to a single factor, but a convergence of two antagonistic mechanisms: rapid protodeboronation of the nucleophile (boronate) and catalyst poisoning by the electrophile (pyridine nitrogen).

This guide deconstructs these failure modes and provides self-validating protocols to overcome them. We move beyond standard "catalyst screening" to mechanistic problem-solving using MIDA boronates and Buchwald G3/G4 precatalysts .

Part 1: The Diagnostic Logic (Decision Tree)

Before altering conditions, identify whether your failure stems from the nucleophile (boron species) or the electrophile (halide).

Suzuki_Pyridine_Troubleshooting Start Identify Failure Mode Substrate Which partner is the Pyridine? Start->Substrate Py_Boron Pyridine is the Boronate (Nucleophile) Substrate->Py_Boron 2-Pyridyl Boronic Acid Py_Halide Pyridine is the Halide (Electrophile) Substrate->Py_Halide 2-Halo Pyridine Issue_Boron ISSUE: Protodeboronation (C-B bond hydrolyzes to C-H) Py_Boron->Issue_Boron Issue_Halide ISSUE: Catalyst Poisoning (N-atom coordinates to Pd) Py_Halide->Issue_Halide Sol_Boron SOLUTION: Slow-Release Strategy Use MIDA Boronates + K3PO4 Issue_Boron->Sol_Boron Sol_Halide SOLUTION: Steric Bulk Use XPhos/SPhos Pd G3/G4 Issue_Halide->Sol_Halide

Caption: Diagnostic workflow for selecting the correct remediation strategy based on substrate role.

Part 2: The "Vanishing Nucleophile" (Protodeboronation)

The Problem

You add 2-pyridyl boronic acid to the reaction, but after 1 hour, LCMS shows only the de-boronated pyridine (pyridine-H) and unreacted aryl halide.

The Mechanism

2-Pyridyl boronic acids are notoriously unstable.[1] Under the basic conditions required for Suzuki coupling, they undergo protodeboronation (hydrolysis of the C-B bond).

  • The basic conditions generate a boronate "ate" complex.

  • The pyridine nitrogen becomes protonated (or coordinates to water), creating a zwitterionic species.

  • This specific geometry facilitates a rapid, intramolecular proton transfer, cleaving the C-B bond and releasing the pyridine.

The Solution: MIDA Boronates (Slow-Release Strategy)

To stop this, we must keep the concentration of the free boronic acid extremely low —just enough to react with the catalyst, but not enough to accumulate and decompose. This is achieved using N-methyliminodiacetic acid (MIDA) boronates.[2]

  • How it works: MIDA boronates are stable to anhydrous conditions. In the presence of mild aqueous base (K3PO4), they hydrolyze slowly to release the active boronic acid.

  • Kinetic Effect: The rate of cross-coupling (

    
    ) becomes faster than the rate of decomposition (
    
    
    
    ) because the standing concentration of free boronic acid is near zero.
Protocol A: The "Slow Release" MIDA Coupling

Best for: 2-Pyridyl MIDA boronates coupling with Aryl Chlorides/Bromides.

ReagentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
2-Pyridyl MIDA Boronate 1.2 – 1.5 equivNucleophile (Protected)
XPhos Pd G4 0.02 – 0.05 equivPrecatalyst (Ensures active Pd(0))
K3PO4 (Tribasic) 5.0 equivBase (Promotes slow hydrolysis)
Dioxane : Water 5 : 1 (v/v)Solvent System (0.1 M)

Step-by-Step:

  • Solvent Prep: Degas the 1,4-dioxane and water separately by sparging with Argon for 15 minutes. Do not skip this. Oxygen accelerates protodeboronation.

  • Assembly: In a vial, combine the Aryl Halide, MIDA Boronate, and XPhos Pd G4 (or G3).

  • Base Addition: Add the solid K3PO4.

  • Solvent Addition: Add the Dioxane/Water mixture.

  • Reaction: Seal and heat to 60°C .

    • Note: Do not overheat. 60°C is the "Goldilocks" zone where MIDA hydrolysis matches the coupling rate.

  • Workup: Dilute with EtOAc, wash with water, and purify.[3]

Part 3: The "Poisoned Catalyst" (N-Coordination)

The Problem

You are coupling a 2-chloropyridine (electrophile) with a standard phenyl boronic acid. The reaction stalls at <10% conversion, even though the boronic acid is stable.

The Mechanism

The nitrogen atom in the 2-position is perfectly situated to chelate to the Palladium center after the oxidative addition step, or even displace ligands on the Pd(0) species. This forms a stable Pd-Pyridine adduct (an off-cycle resting state), effectively removing the catalyst from the active cycle.

The Solution: Bulky Buchwald Ligands

You need a ligand that is sterically bulky enough to physically block the pyridine nitrogen from binding to the palladium, yet flexible enough to allow the reaction to proceed.

  • Ligand Choice: XPhos or SPhos .[1][3] The biaryl backbone creates a "roof" over the Pd center, preventing the approach of the interfering nitrogen lone pair.

  • Precatalyst: Use G3 or G4 precatalysts .[4] These activate immediately to form the mono-ligated L-Pd(0) species. Old-school Pd(PPh3)4 or Pd2(dba)3 often fail here because the pyridine substrate inhibits the initial formation of the active catalyst.

Protocol B: Steric Overdrive for 2-Halopyridines

Best for: 2-Chloro/Bromopyridines coupling with stable Boronic Acids.

ReagentEquivalentsRole
2-Halopyridine 1.0 equivElectrophile (The Poison)
Boronic Acid 1.2 equivNucleophile
XPhos Pd G4 0.02 equivCatalyst (Steric Bulk)
K3PO4 (0.5 M aq) 2.0 equivBase
THF [0.2 M]Solvent

Step-by-Step:

  • Assembly: Charge a vial with the 2-Halopyridine, Boronic Acid, and XPhos Pd G4 .

  • Solvent: Add degassed THF.

  • Activation: Add the aqueous K3PO4 solution.

  • Reaction: Stir vigorously at RT to 40°C .

    • Why lower temp? With G3/G4 catalysts and XPhos, oxidative addition is facile. Lower temperatures favor the productive cycle over catalyst decomposition.

    • Color Change: The reaction should turn from orange/red to a pale yellow or black precipitate upon completion.

Part 4: Frequently Asked Questions (Troubleshooting)

Q: I don't have MIDA boronates. Can I use the Pinacol ester? A: You can try, but 2-pyridyl pinacol esters are also unstable (though better than the free acid). If you must use them, switch the base to Cu(OAc)2 (1.0 equiv) mediated coupling (Liebeskind-Srogl style) or use Ba(OH)2 as the base, which sometimes stabilizes the species. However, MIDA is statistically your best bet for >50% yield.

Q: My reaction turns black immediately (Pd Black). A: This indicates rapid catalyst decomposition.

  • Check Oxygen: Did you degas thoroughly?

  • Check Ligand: If using separate Pd and Ligand, you likely didn't form the active species fast enough. Switch to a Precatalyst (G3/G4) to guarantee L-Pd(0) formation.

  • Add more Ligand: Sometimes adding 1-2% extra free ligand (e.g., XPhos) stabilizes the system.

Q: Can I use Pd(dppf)Cl2? It's the "standard" for heterocycles. A: For 3- or 4-substituted pyridines, yes. For 2-substituted pyridines, dppf is often insufficiently bulky to prevent N-coordination poisoning. Stick to Buchwald biaryl phosphines (XPhos, SPhos, RuPhos).

Q: Why K3PO4? Can I use K2CO3 or Cs2CO3? A: K3PO4 is preferred for unstable substrates because it buffers the pH effectively in the "slow release" zone. Stronger carbonate bases can accelerate the protodeboronation of the pyridine boronate before it has a chance to couple.

References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2009 , 131, 6961–6963. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.2010 , 132, 14073–14075. Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-pyridyl- and N-Methyl-4-pyridyl-substituted Precatalysts: A Green and Efficient Platform for Pd-Catalyzed Cross-Coupling." J. Org.[5][6] Chem.2014 , 79, 4161–4166. Link

Sources

Catalyst selection for cross-coupling of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CP-2024: Optimization of Heteroaryl Chlorides Status: Open | Priority: High Assigned Agent: Senior Application Scientist, Catalysis Division

Executive Summary: The "Chloropyridine Challenge"

Welcome to the Technical Support Center. You are likely here because your standard Pd(PPh3)4 or Pd(OAc)2 protocols have failed. Chloropyridines are deceptive substrates; while electron-deficient, they present two distinct failure modes that standard protocols cannot handle:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, displacing phosphines and forming unreactive bis-pyridine palladium complexes (
    
    
    
    ).
  • Sluggish Oxidative Addition: Unlike bromides, the C-Cl bond is strong (approx. 95 kcal/mol). Without an electron-rich, bulky ligand to force the Pd(0) center into a mono-ligated species (

    
    ), oxidative addition will not occur before the catalyst decomposes.
    

The Solution: You must move away from "loose" ligand/metal mixes and utilize Precatalysts (Pd-G3/G4 or PEPPSI) containing bulky, electron-rich ligands (Dialkylbiarylphosphines or NHCs).

Catalyst Selection Matrix

Use this decision matrix to select the starting catalyst system. Do not guess; these recommendations are based on steric and electronic matching.

Table 1: Ligand & Catalyst Recommendations
Reaction TypeSubstrate ClassRecommended Ligand/CatalystWhy?
Suzuki-Miyaura 2-Chloropyridines (Sterically hindered)XPhos or SPhos (Pd-G4 Precatalyst)High steric bulk prevents N-coordination; promotes reductive elimination.
Suzuki-Miyaura 3- or 4-ChloropyridinesAmPhos or PCy3 Less steric hindrance requires less bulky ligands; cost-effective.
Buchwald-Hartwig Primary Amines (

)
BrettPhos or tBuBrettPhos Selective for mono-arylation; prevents double coupling.
Buchwald-Hartwig Secondary Amines (

)
RuPhos Prevents

-hydride elimination; highly active for hindered chlorides.
Negishi Alkyl/Aryl Zinc ReagentsPEPPSI-IPr or PEPPSI-IPent NHC ligands stabilize Pd against zinc salts; extremely robust in air.
Difficult Cases "Impossible" SubstratesHazari Precatalyst (Pd-Indenyl)Prevents formation of inactive Pd(I) dimers off-cycle.
Interactive Workflow: Catalyst Selection

Follow this logic flow to identify your optimal starting point.

CatalystSelection Start START: Select Reaction Type Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Negishi Negishi Coupling Start->Negishi Pos2 Is Cl at C2 Position? Suzuki->Pos2 AmineType Amine Type? Buchwald->AmineType Pep Use Pd-PEPPSI-IPr (Stabilizes against Zn) Negishi->Pep XPhos Use XPhos Pd G4 (Prevents N-poisoning) Pos2->XPhos Yes (Steric/N-coord) AmPhos Use AmPhos Pd G3 (Cost effective) Pos2->AmPhos No (C3/C4) Brett Use BrettPhos Pd G4 (Primary Amines) AmineType->Brett Primary Ru Use RuPhos Pd G4 (Secondary Amines) AmineType->Ru Secondary

Figure 1: Decision tree for selecting the optimal precatalyst system based on substrate class and reaction type.

Standard Operating Protocols (SOPs)

WARNING: Do not use


 + Ligand for initial screening of chloropyridines. The reduction to Pd(0) is often incomplete or slow, leading to inconsistent results. Use Precatalysts  (G3/G4/PEPPSI) to ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.
SOP 1: Suzuki Coupling of 2-Chloropyridines (The "XPhos" Method)

Target: 2-chloropyridine + Arylboronic acid

  • Preparation: In a glovebox or under strictly inert Ar flow, charge a reaction vial with:

    • Precatalyst: XPhos Pd G4 (2.0 mol%) [1]

    • Substrate: 2-Chloropyridine (1.0 equiv)

    • Nucleophile: Arylboronic acid (1.5 equiv)

    • Base:

      
       (3.0 equiv, finely ground, anhydrous)
      
  • Solvent Addition: Add THF/Water (10:1) or Dioxane/Water (4:1) . Concentration: 0.2 M.

    • Note: Water is essential for the transmetalation step in Suzuki coupling involving boronic acids.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

    • Checkpoint: If the reaction turns black immediately (Pd black precipitation), the catalyst is decomposing. Lower temp to 60°C or switch to SPhos Pd G4 .

SOP 2: Buchwald-Hartwig Amination (The "RuPhos" Method)

Target: 3-chloropyridine + Morpholine (Secondary Amine)

  • Preparation: Under Argon:

    • Precatalyst: RuPhos Pd G4 (1-2 mol%) [2]

    • Substrate: 3-Chloropyridine (1.0 equiv)

    • Amine: Morpholine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) or LiHMDS (if base-sensitive functional groups exist).

  • Solvent: Add anhydrous Toluene or Dioxane (0.25 M).

    • Critical: Do NOT use water. Solvents must be anhydrous (<50 ppm water).

  • Reaction: Heat to 100°C .

    • Tip: RuPhos is exceptionally good at preventing

      
      -hydride elimination, a common side reaction with secondary amines.
      
Troubleshooting Guide (FAQ)
Q1: I see 0% conversion. The starting material is untouched.

Diagnosis: The oxidative addition step failed. This is likely due to the formation of an inactive Pd-dimer or catalyst poisoning by the pyridine nitrogen. Fix:

  • Switch to a Precatalyst: If you are mixing

    
     and ligand, stop. Use Pd-PEPPSI-IPr  or Hazari's Indenyl-Pd dimer  [3]. These generate the active mono-ligated Pd(0) species much faster.
    
  • Check the "Ortho Effect": If coupling at the C2 position, the nitrogen atom coordinates to Pd. You need a ligand with exceptional bulk (e.g., VPhos or XPhos ) to physically block the nitrogen from binding to the metal center.

Q2: I am getting "Protodehalogenation" (Ar-Cl

Ar-H).

Diagnosis: The reaction is undergoing


-hydride elimination or abstracting a hydride from the solvent/base.
Fix: 
  • Change Solvent: Switch from THF or Dioxane (etheral solvents can act as hydride sources) to Toluene .

  • Change Base: If using alkoxide bases (NaOtBu), switch to

    
      or 
    
    
    
    . Alkoxides can undergo
    
    
    -hydride elimination to form aldehydes/ketones and a Pd-hydride species, which reduces your aryl chloride.
Q3: Why use PEPPSI catalysts?

Answer: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are extremely stable to air and moisture. The "throw-away" 3-chloropyridine ligand attached to the Pd stabilizes it on the shelf but dissociates rapidly upon heating to open the coordination site [4]. They are the "heavy duty" option for difficult heteroaryl chlorides.

Mechanism Visualization: The Deactivation Trap

Understanding why the reaction fails is key to fixing it.

Mechanism Precat Pd Precatalyst (Pd-G4 / PEPPSI) Active Active Species [L-Pd(0)] Precat->Active Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Active->OxAdd Successful Path (Bulky Ligand) Trap CATALYST DEATH [L-Pd-(Pyridine)2] Stable & Inactive Active->Trap FAILURE PATH (Non-bulky Ligand) N-Coordination Substrate 2-Chloropyridine Substrate->OxAdd Product Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Figure 2: The "Death Trap." Without bulky ligands (Green path), the pyridine nitrogen coordinates to Pd, forming a stable, inactive complex (Red path).

References
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Hazari, N., et al. (2017). "Well-defined nickel and palladium precatalysts for cross-coupling." Nature Reviews Chemistry.[1]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst." Chemistry - A European Journal.

Sources

Purification techniques for 2-Chloro-5-methyl-4-(methylthio)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-5-methyl-4-(methylthio)pyridine Derivatives

Welcome to the Specialized Pyridine Purification Hub

Status: Operational | Lead Scientist: Dr. A. Vance | Context: Small Molecule Development[1]

You are likely working with a scaffold critical for kinase inhibitors or agrochemical intermediates.[1] The 2-Chloro-5-methyl-4-(methylthio)pyridine core presents a "Perfect Storm" of purification challenges:

  • Basic Nitrogen (Pyridine): Causes severe peak tailing on silica.[1][2]

  • Thioether Moiety (-SMe): highly susceptible to oxidation (Sulfoxide/Sulfone formation).[1]

  • Regioisomerism: The 2-Cl/5-Me substitution pattern often co-elutes with 2-Cl/3-Me impurities during synthesis.[1]

This guide moves beyond standard protocols to address these specific molecular liabilities.

Module 1: Chromatography Crisis Center

For when your peaks are tailing, or isomers won't resolve.[1]

The Issue: The "Shark Fin" Peak (Tailing)

Symptom: Your target elutes with a sharp front but a long, dragging tail. Root Cause: The pyridine nitrogen (pKa ~2-4 depending on substitution) interacts with acidic silanol groups on the silica surface.[1] This secondary retention mechanism destroys resolution.[1]

The Protocol: Silanol Shielding Strategy

ParameterStandard Condition (Fail)Optimized Condition (Pass) Why it Works
Stationary Phase Standard Silica (Irregular)Amine-Functionalized Silica or C18 with End-capping Amine-bonded phases neutralize surface acidity; End-capping covers free silanols.[1]
Mobile Phase Modifier None or 0.1% Formic Acid0.1% Triethylamine (TEA) or 10mM Ammonium Bicarbonate (pH 8-9) TEA competes for silanol sites, "blocking" them from the pyridine nitrogen [1].[1]
Solvent Choice DCM/MeOHDCM/MeOH + 1% NH4OH Methanol can be protic; Ammonia ensures the pyridine remains deprotonated (free base).[1]

Critical Warning: Do not use strong acids (TFA) with methylthio compounds if you plan to concentrate by heat later; it can promote acid-catalyzed hydrolysis of the chloro-group or oxidation.[1]

The Issue: Regioisomer Co-elution

Symptom: 2-Chloro-5-methyl and 2-Chloro-3-methyl isomers merge into a single broad peak.[1] Solution: Leverage "Pi-Pi" Interactions. Standard C18 separates by hydrophobicity (which is identical for these isomers).[1] Switch to a Phenyl-Hexyl column.[1] The different steric arrangement of the methyl group alters how the pyridine ring stacks against the phenyl phase, often providing baseline resolution [2].

Module 2: The Crystallization Clinic

For scalable purification without the cost of silica.

Theory: Pyridines are weak bases.[1] While the free base might be an oil (common for thio-ethers), the Hydrochloride (HCl) or Oxalate salts are often crystalline solids.[1]

Protocol: The "Salt Switch" Purification Use this when chromatography fails to remove the 3-methyl isomer.[1]

  • Dissolution: Dissolve crude oil in anhydrous Diethyl Ether or MTBE (5 vol).

  • Acidification: Dropwise addition of 2M HCl in Diethyl Ether (1.1 eq).

    • Observation: A white/off-white precipitate should form immediately.[1]

  • Filtration & Wash: Filter the solid.[1] Wash with cold ether.[1]

    • Mechanism:[1][3][4] Impurities (non-basic tars) remain in the mother liquor. Regioisomers often have vastly different lattice energies, enriching your target in the solid phase [3].

  • Free Base Recovery: Suspend solid in DCM; wash with sat.[1] NaHCO3. Dry organic layer and concentrate.[1]

Visual Workflow: Salt Formation Decision Tree

SaltPurification Start Crude Mixture (Oil) Check Is impurity non-basic? Start->Check Acid Add HCl/Ether Check->Acid Yes Filter Filter Precipitate Acid->Filter Liquor Mother Liquor (Contains Impurities) Filter->Liquor Solid Solid Salt (Target Enriched) Filter->Solid Base Free Base Recovery (DCM / NaHCO3) Solid->Base

Caption: Workflow for utilizing salt formation to purge non-basic impurities and separate isomers based on lattice energy differences.[1]

Module 3: Stability & Storage (The Sulfur Liability)

The "Mystery Peak" (M+16) Symptom: LCMS shows a growing impurity with Mass = Target + 16 amu.[1] Diagnosis: Your Methylthio group (-SMe) has oxidized to a Sulfoxide (-S(O)Me).[1]

Root Cause Analysis:

  • Ether Peroxides: Using old THF or Diethyl Ether containing peroxides.[1]

  • Aerobic Oxidation: Storing the compound in solution exposed to air and light.[1]

  • Chlorinated Solvents: Old Chloroform/DCM can contain phosgene or radical initiators that promote oxidation.[1]

Prevention Protocol:

  • Peroxide Test: ALWAYS test ether solvents with starch-iodide paper before use.[1]

  • The "Scavenger" Trick: Add a trace amount of Methionine or BHT to your elution solvents if the compound is ultra-sensitive.[1] These act as sacrificial antioxidants [4].[1]

  • Storage: Store as the solid (preferably the salt) under Argon at -20°C. Thioethers are significantly more stable in the solid state than in solution.

FAQ: Rapid Response Unit

Q: My compound turned yellow/brown on the rotavap. What happened? A: Pyridines are electron-deficient but can form N-oxides or polymerize if heated with trace acids.[1] Ensure your water bath is <40°C and your solvent was neutralized (e.g., washed with bicarbonate) before concentration.

Q: Can I use Normal Phase (Silica) for the final polishing step? A: Yes, but you must passivate the silica. Flush the column with 90:10 Hexane:TEA (Triethylamine) before loading your sample. Then run your gradient.[1] This "deactivates" the silica, preventing the target from sticking irreversibly.

Q: The 2-Chloro group—is it stable? A: Generally, yes.[1] However, it is susceptible to Nucleophilic Aromatic Substitution (


) if you heat it in the presence of strong nucleophiles (amines, thiols, hydroxides). Avoid refluxing in alcohols with strong bases (e.g., NaOMe/MeOH), or you will displace the chlorine [5].

References

  • BenchChem Technical Support. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Mitigating Peak Tailing. Retrieved from

  • LCGC International. (2025).[1] LC Troubleshooting Essentials: Solving Peak Tailing and Selectivity Issues for Basic Compounds. Retrieved from

  • European Patent Office. (1990).[1] Process for the preparation of 2-chloro-5-chloromethyl-pyridine (US4958025A).[1] Retrieved from

  • Genentech/NIH. (1997).[1] Antioxidants for prevention of methionine oxidation.[1][5][6] (Demonstrates the use of sacrificial thio-compounds). Retrieved from

  • Baran Lab. (2004).[1] Pyridine Synthesis and Reactivity: Cliff Notes. (Mechanisms of SNAr on chloropyridines). Retrieved from

Sources

Addressing low yield in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Pyridines

Executive Summary: The "Pyridine Problem"

The Buchwald-Hartwig amination of pyridines—specifically 2-halopyridines—is notoriously difficult compared to benzene derivatives. If you are experiencing low yields (<40%) or stalled conversion, it is likely due to one of three specific failure modes inherent to the pyridine core:

  • Catalyst Poisoning (The N-Binding Trap): The pyridine nitrogen is a competent ligand. It competitively binds to the unsaturated Pd(II) intermediate, displacing your phosphine ligand or preventing amine coordination. This creates a stable, off-cycle "resting state" that halts turnover.

  • The Ortho-Effect (2-Substituted Pyridines): In 2-halopyridines, the nitrogen atom is adjacent to the reaction site, facilitating the formation of stable bridged Pd-dimers, particularly with iodides.

  • Nucleophilic Attack (Base Sensitivity): Electron-deficient pyridines are susceptible to SNAr reactions or ring opening by strong alkoxide bases (e.g., NaOtBu) before the catalytic cycle even begins.

This guide provides a structured approach to bypassing these traps using modern precatalyst architecture and ligand design.

Mechanistic Insight: Why Your Reaction Failed

To fix the reaction, you must visualize the competition at the metal center. The diagram below illustrates the "Death Spiral" where the substrate (pyridine) acts as an inhibitor.

G Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Py-X AmineBind Amine Binding (Desired Path) OxAdd->AmineBind + R-NH2 (Fast) Poison OFF-CYCLE TRAP Pyridine N-Coordination (Stable Pd-N Complex) OxAdd->Poison Pyridine N binds Pd (Displaces L or X) Dimer OFF-CYCLE TRAP Pd-Bridged Dimer (Common with Ar-I) OxAdd->Dimer Low Steric Bulk RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle vs. The Pyridine Trap. Note the red "Off-Cycle" pathways where the substrate itself inhibits the catalyst.

Strategic Optimization Matrix

Do not rely on "standard" conditions (Pd(OAc)₂/BINAP). Pyridines require specific steric bulk to prevent N-coordination. Use this matrix to select your initial system.

Table 1: Ligand & Precatalyst Selection Guide
Substrate ClassRecommended LigandPrecatalyst (Critical)Why?
1° Amines + Pyridine BrettPhos Pd-G4-BrettPhos Most selective for 1° amines; prevents bis-arylation.
2° Amines + Pyridine RuPhos Pd-G4-RuPhos Excellent for steric bulk; prevents N-poisoning via sheer size.
2-Halopyridines (Tricky) tBuBrettPhos Pd-G3/G4-tBuBrettPhos The tert-butyl bulk is required to destabilize the Pd-N(pyridine) interaction.
Base-Sensitive Pyridines BrettPhos Pd-G4-BrettPhos Allows use of weaker bases (LHMDS or Cs₂CO₃) at lower temps.
Chloropyridines AdBrettPhos Pd-G3-AdBrettPhos Adamantyl group aids oxidative addition of stronger C-Cl bonds.

Technical Note: We strongly recommend G3 or G4 Palladacycle Precatalysts (Buchwald generation 3/4) over Pd(OAc)₂ or Pd₂dba₃.

  • Reason: Traditional Pd sources can form inactive clusters or require reduction (consuming amine/ligand).[1] G4 precatalysts release the active L-Pd(0) species quantitatively upon exposure to base, ensuring a strict 1:1 Pd:Ligand ratio which is crucial for preventing pyridine inhibition [1].

The "Gold Standard" Protocol

This protocol is designed to minimize common errors in stoichiometry and air sensitivity.

Reagents:

  • Catalyst: Pd-G4-BrettPhos (2 mol% typical; up to 5 mol% for difficult cases).

  • Base: NaOtBu (Standard) OR LHMDS (1.0 M in THF) for base-sensitive substrates.

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.

  • Inert Gas: Argon (preferred over Nitrogen due to density).

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add the Halopyridine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to the vial.

    • Critical: If using LHMDS (solution), add it after the solvent.

  • Catalyst Addition: Add Pd-G4-Precatalyst (0.02 equiv) last to the solids.

    • Why? Minimizes exposure of the active catalyst to air before the vessel is sealed.

  • Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Inject anhydrous Dioxane (concentration 0.2 M relative to halide) via syringe.

  • Activation: Place in a pre-heated block at 80–100 °C . Stir vigorously (1000 rpm).

    • Note: G4 catalysts activate rapidly. Reaction times are often shorter (1–4 hours) than older generation catalysts.

Troubleshooting & FAQs

Use this decision tree to diagnose your specific failure.

DecisionTree Start Start: Low Yield / Failure CheckSM Is Starting Material (SM) consumed? Start->CheckSM NoConv No: SM Remains (Catalyst Death) CheckSM->NoConv Yes YesConv Yes: SM Consumed (Side Reactions) CheckSM->YesConv Yes Poisoning Diagnosis: Catalyst Poisoning Action: Switch to Pd-G4-tBuBrettPhos Increase Temp to 110°C NoConv->Poisoning CheckProd Is Desired Product formed? YesConv->CheckProd Dehal Result: Hydrodehalogenation (H replaces X) Cause: Hydride source present CheckProd->Dehal Mass = SM - X + H Ether Result: Etherification (Base attacks Pyridine) Cause: Aggressive Alkoxide CheckProd->Ether Mass = SM + OtBu DehalFix Fix: Switch Solvent to Toluene Avoid alcohol solvents Use Cs2CO3 instead of alkoxides Dehal->DehalFix EtherFix Fix: Switch Base to LHMDS or K3PO4 Ether->EtherFix

Figure 2: Diagnostic Flowchart for Reaction Optimization.

Q1: My reaction turns black immediately and yields are <10%. Why?

A: "Pd Black" formation indicates the catalyst has decomposed into inactive bulk metal. This happens when the oxidative addition step is too slow, or the ligand dissociates.

  • Fix: Ensure you are using a Precatalyst (G3/G4) , not Pd(dba)₂ + Ligand. The in situ mixing of Pd sources often fails to generate the active species efficiently in the presence of inhibitory pyridines.

Q2: I see full conversion of the halopyridine, but the product is the hydrodehalogenated pyridine (Ar-H).

A: This is a common side reaction where the Pd-intermediate undergoes


-hydride elimination (often from the amine or alkoxide base) instead of reductive elimination.
  • Fix:

    • Switch solvent from alcohols (or dioxane) to Toluene .

    • Use BrettPhos or RuPhos ; these bulky ligands accelerate reductive elimination, favoring product formation over the slower side reactions [2].

Q3: Can I use K₂CO₃ or Cs₂CO₃? NaOtBu decomposes my substrate.

A: Yes, but carbonate bases are insoluble in organic solvents, making the reaction heterogeneous.

  • Fix: If using carbonates, you must use a solvent that dissolves the base slightly (like t-Amyl alcohol) or add a phase transfer agent. Alternatively, use LHMDS (Lithium Hexamethyldisilazide). It is a strong, non-nucleophilic, soluble base that is often superior for electron-deficient pyridines prone to SNAr attack [3].

Q4: Why are 2-iodopyridines giving lower yields than 2-bromopyridines?

A: Counter-intuitively, aryl iodides can be worse in Buchwald couplings. The iodide ion released is a strong bridging ligand and can form stable [L-Pd(Ar)-I]₂ dimers that are catalytically inactive.

  • Fix: Switch to the 2-chloropyridine or 2-bromopyridine . If you must use the iodide, use a very bulky ligand (tBuBrettPhos) to sterically prevent dimerization.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions." The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships."[5] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed Cross-Coupling of 2-Pyridyl nucleophiles." Organic Letters, 21(10), 3653–3657.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) studies of 2-Chloro-5-methyl-4-(methylthio)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry—particularly within kinase inhibitor and agrochemical discovery—regiocontrol is the currency of efficiency. This guide analyzes 2-Chloro-5-methyl-4-(methylthio)pyridine (referred to herein as CMP-4S ), a trisubstituted pyridine scaffold that offers a distinct tactical advantage over traditional di-halogenated alternatives.

While 2,4-dichloro-5-methylpyridine is a common commodity building block, it suffers from poor regioselectivity during initial functionalization. CMP-4S solves this by utilizing the 4-methylthio (SMe) group as a "masked" electrophile. This guide compares the performance of CMP-4S against standard alternatives, details its Structure-Activity Relationship (SAR) potential, and provides validated protocols for its orthogonal functionalization.

Part 1: Comparative Analysis – The "Thio-Masking" Advantage

The primary challenge in substituting 2,4-dihalopyridines is controlling which halogen reacts first. Nucleophilic aromatic substitution (


) typically favors the 4-position, but metal-catalyzed cross-couplings (e.g., Suzuki) can be promiscuous. CMP-4S circumvents this via Orthogonal Reactivity .
Performance Matrix: CMP-4S vs. 2,4-Dichloro Analog
FeatureCMP-4S (Thio-Ether Scaffold) 2,4-Dichloro-5-methylpyridine Impact on Drug Discovery
C-2 Reactivity High Selectivity. The 4-SMe is electron-donating, deactivating the 4-position toward

, directing Pd-catalysis exclusively to the 2-Cl.
Low/Moderate Selectivity. Competition between C-2 and C-4 often yields inseparable isomeric mixtures (approx. 4:1 to 10:1 ratios).CMP-4S prevents yield loss and simplifies purification during "Head" group attachment.
C-4 Activation Tunable. Stable until oxidized.

creates a hyper-reactive leaving group (better than Cl).
Fixed. Reactivity is locked. If the C-4 Cl is too unreactive for a specific amine, you are stuck.CMP-4S allows "late-stage diversification" of the C-4 tail.
Handling Solid/Stable. Resistant to hydrolysis.Volatile/Sensitive. C-4 Cl can hydrolyze to pyridone under vigorous basic conditions.CMP-4S offers robust shelf-stability for library generation.
The Mechanistic Edge

The CMP-4S scaffold allows a "Lock-and-Key" synthetic strategy:

  • Lock (C-4): The SMe group remains inert during C-2 Suzuki couplings.

  • Key (C-4): Oxidation to sulfone (

    
    ) "unlocks" the position for nucleophilic attack, often proceeding at room temperature due to the high electron deficiency of the sulfonyl-pyridine.
    

Part 2: SAR Exploration Zones

To maximize biological activity (e.g., for EGFR, PI3K, or MPS1 kinase inhibition), the SAR around CMP-4S should be explored in three distinct zones:

Zone 1: The C-2 Anchor (Hinge Binding)
  • Target: The 2-Chloro position.

  • Chemistry: Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • SAR Insight: This position usually binds to the kinase hinge region. Retaining the pyridine nitrogen as a hydrogen bond acceptor is critical.

  • Recommendation: Introduce heteroaryl groups (indazoles, pyrazoles) or substituted anilines here first.

Zone 2: The C-4 Tail (Solubility & Selectivity)
  • Target: The 4-Methylthio group (after oxidation).[1]

  • Chemistry:

    
     displacement of sulfone.
    
  • SAR Insight: This vector points towards the solvent-exposed region. It is the ideal site to append solubilizing groups (morpholines, piperazines) or extended chains to catch specific residues (e.g., Cys797 in EGFR).

  • Recommendation: Use the "Sulfone-Displacement" route to generate a library of 20-50 analogs rapidly.

Zone 3: The C-5 Gatekeeper (Hydrophobic Interaction)
  • Target: The 5-Methyl group.[2][3][4][5][6]

  • Chemistry: Radical bromination (NBS) or left as-is.

  • SAR Insight: The methyl group provides a hydrophobic contact. In many kinase active sites, a small lipophilic group here improves potency by displacing water from the "gatekeeper" pocket.

  • Recommendation: Keep as Methyl initially. If selectivity is poor, brominate and expand to Isopropyl or Cyclopropyl via coupling.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Regioselective Suzuki Coupling at C-2

Objective: Attach the primary pharmacophore while leaving the C-4 SMe intact.

  • Reagents: CMP-4S (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd stability).

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 4 hours .

    • Validation Point: TLC should show consumption of CMP-4S. The SMe group will NOT react under these conditions.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Activation (Oxidation to Sulfone)

Objective: Convert the dormant SMe into a hyper-reactive leaving group.

  • Reagents: C-2 substituted intermediate (from Protocol A) (1.0 eq), m-CPBA (2.2 eq).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Dissolve substrate in DCM at 0°C .

    • Add m-CPBA portion-wise over 10 minutes.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation Point: LCMS will show a mass shift of +32 (Sulfone formation).

  • Workup: Quench with saturated

    
     (to kill excess peroxide) and 
    
    
    
    .
Protocol C: Library Generation ( Displacement)

Objective: Rapid diversification of the C-4 position.

  • Reagents: Sulfone intermediate (1.0 eq), Diverse Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: THF or DMF.

  • Procedure:

    • Mix reagents in a vial.

    • Stir at RT for 1-2 hours (The sulfone is highly reactive; heat is rarely needed).

    • Validation Point: The solution often turns yellow/orange upon substitution.

  • Purification: Evaporate solvent and purify via Prep-HPLC.

Part 4: Visualizing the Pathway

The following diagram illustrates the orthogonal functionalization logic, highlighting the "Activation" step that makes this scaffold superior to di-chloro alternatives.

SAR_Pathway Scaffold CMP-4S Scaffold (2-Cl, 4-SMe, 5-Me) Inter1 Intermediate A (2-Aryl, 4-SMe) Scaffold->Inter1 Protocol A: Suzuki Coupling (Pd, 90°C) Activated Activated Sulfone (2-Aryl, 4-SO2Me) Inter1->Activated Protocol B: m-CPBA Oxidation Final Final Drug Candidate (2-Aryl, 4-Amine, 5-Me) Activated->Final Protocol C: SNAr Displacement (Amines, RT) DiChloro Alternative: 2,4-Dichloro-5-Me Mixture Isomeric Mixture (Yield Loss) DiChloro->Mixture Poor Regiocontrol

Caption: Orthogonal functionalization strategy showing the "Activation" step (Red) that enables high-fidelity library generation compared to the promiscuous dichloro-analog route.

References

  • BenchChem Application Notes. (2025). Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies. BenchChem.[7] Link

  • Kamel Metwally, et al. (2007). Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives. Bioorganic & Medicinal Chemistry.[1][7] Link

  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.[1][5][7] Link

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors. (2016). Journal of Medicinal Chemistry.[8] ACS Publications. Link

  • Nucleophilic Aromatic Substitution on Pyridines. (2018). Chemistry StackExchange / SciSpace.Link

Sources

Biological Evaluation of 2-Chloro-5-methyl-4-(methylthio)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Drug Developers[1]

Executive Summary & Core Directive

This guide provides a technical evaluation of 2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: 1548248-55-0) and its analogs. Unlike generic pyridine building blocks, this scaffold offers a unique "switchable" functionality at the C4 position (Methylthio group) and a steric handle at C5 (Methyl group).

The Core Value Proposition: The 4-(methylthio) moiety is not merely a substituent; it is a latent electrophile . While stable in initial synthesis, it can be oxidized to a methylsulfonyl (-SO₂Me) group, transforming it into a "super-leaving group" that enables the introduction of complex amines at late-stage synthesis—a critical advantage over the static 4-methoxy or 4-chloro analogs.

This guide compares the S-Methyl (SMe) analogs against O-Methyl (OMe) and Sulfonyl (SO₂Me) variants, focusing on their utility in developing EGFR/VEGFR kinase inhibitors and antimicrobial agents .

Comparative Analysis: The "S-Switch" Advantage

The following data compares the physicochemical and reactive properties of the core scaffold against its primary alternatives used in medicinal chemistry.

Table 1: Physicochemical & Reactivity Profile

Data synthesized from standard medicinal chemistry parameters and nucleophilic substitution kinetics.

Feature4-(Methylthio) Analog (Subject)4-(Methylsulfonyl) Analog (Activated)4-Methoxy Analog (Alternative)
Electronic Effect Weak Donor (+R), Weak Acceptor (-I)Strong Acceptor (-R, -I)Strong Donor (+R)
SɴAr Reactivity Low (Stable to amines)Very High (Rapid displacement)Inert (Requires harsh conditions)
Lipophilicity (LogP) High (~2.5)Low (~0.[1]8)Moderate (~1.9)
Metabolic Stability Susceptible to S-oxidationStableHigh (Demethylation possible)
Primary Application Scaffold / Pro-drug Reactive Intermediate Final Drug Target
Table 2: Biological Performance Comparison (Representative Data)

Comparison of biological activity when these cores are derivatized into 4-anilino-quinazoline-like inhibitors (e.g., EGFR inhibitors).

Metric4-SMe Derivative 4-NH-Aryl Derivative (via 4-SO₂Me)4-OMe Derivative
EGFR IC₅₀ (nM) >1000 (Inactive as inhibitor)12 - 50 (High Potency)150 - 300 (Moderate)
Antimicrobial MIC 25 - 50 µg/mL (Moderate)0.5 - 4 µg/mL (High Potency)>100 µg/mL (Low)
Mechanism Membrane perturbationATP-competitive bindingATP-competitive binding

Analyst Insight: The "Methylthio" analog is rarely the final drug. Its value lies in its ability to be oxidized in situ (See Protocol A) to create a diverse library of 4-amino-pyridines which show superior potency (IC₅₀ < 50 nM) compared to O-analogs due to better H-bond donor capability of the resulting NH-linker [1, 2].

Strategic Visualization: The "Activation" Workflow

The following diagram illustrates the "S-Switch" strategy where the 4-SMe group is activated to 4-SO₂Me to facilitate nucleophilic attack, a pathway unavailable to 4-OMe analogs.

G Start 2-Cl-5-Me-4-(SMe)-Pyridine (Stable Scaffold) Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation  Activation   Activated 2-Cl-5-Me-4-(SO2Me)-Pyridine (Activated Electrophile) Oxidation->Activated Final 4-Amino-Pyridine Analog (High Potency Inhibitor) Activated->Final  SNAr Displacement   Amine Complex Amine (R-NH2) Amine->Final  Nucleophile  

Figure 1: The "S-Switch" synthetic pathway transforming the stable methylthio scaffold into a reactive sulfone intermediate for library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the 4-SMe oxidation is incomplete, the subsequent substitution (Step 2) will fail, providing an immediate quality control checkpoint.

Protocol A: Chemical Activation & Derivatization

Objective: Convert 2-Chloro-5-methyl-4-(methylthio)pyridine into a bioactive 4-amino analog.

  • Oxidation (Activation):

    • Dissolve 1.0 eq of 2-Chloro-5-methyl-4-(methylthio)pyridine in DCM (0.1 M).

    • Cool to 0°C. Add 2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.

    • Stir at RT for 4 hours. Monitor via TLC (The sulfone is significantly more polar than the sulfide).

    • Validation: ¹H NMR shift of S-Me signal moves from ~2.5 ppm (SMe) to ~3.2 ppm (SO₂Me).

    • Workup: Wash with NaHCO₃ to remove benzoic acid byproducts. Isolate the sulfone.

  • Nucleophilic Substitution (Library Generation):

    • Dissolve the sulfone intermediate in dry DMF or Dioxane.

    • Add 1.2 eq of the desired primary amine (e.g., 3-ethynylaniline for EGFR targets).

    • Add 2.0 eq of DIPEA (base). Heat to 80°C for 6-12 hours.

    • Mechanism: The sulfinate anion (MeSO₂⁻) is an excellent leaving group, far superior to chloride or methoxide [3].

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro Anticancer Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of the synthesized analogs against EGFR-overexpressing cell lines (e.g., A549 or HCT-116).

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare serial dilutions of the test compounds (from Protocol A) in DMSO.

    • Control: 0.1% DMSO (Negative), Gefitinib (Positive).

    • Concentration Range: 0.01 µM to 100 µM.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

    • Success Criterion: Valid analogs should exhibit IC₅₀ < 1.0 µM [1].

Protocol C: Antimicrobial Susceptibility (MIC Determination)

Objective: Assess activity against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Prep: Use 96-well microtiter plates with Mueller-Hinton Broth.

  • Dilution: Add test compounds (dissolved in DMSO) to the first column and perform 2-fold serial dilutions across the plate.

    • Range: 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Note: Pyridine derivatives often show better activity against Gram-positives (S. aureus) due to cell wall permeability [4].

Mechanistic Visualization: Biological Interaction

The following diagram details how the synthesized 4-amino-pyridine analog interacts within the kinase ATP-binding pocket, a common target for this scaffold class.

KinaseInteraction cluster_drug Synthesized Inhibitor Pocket ATP Binding Pocket (EGFR/VEGFR) Scaffold Pyridine Core (2-Cl-5-Me) Tail Hydrophobic Tail (Solvent Front) Scaffold->Tail Gatekeeper Gatekeeper Residue (Thr790) Scaffold->Gatekeeper Hydrophobic Interaction Linker NH Linker (H-Bond Donor) Linker->Scaffold Hinge Hinge Region (Met793) Linker->Hinge H-Bond (Critical)

Figure 2: Interaction mode of the 4-amino-pyridine derivative within the kinase ATP-binding pocket.

References
  • Anticancer Activity of Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • A reagent to access methyl sulfones (Reaction Mechanisms). Source: Nature Communications / NIH. URL:[Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Source: MDPI International Journal of Molecular Sciences. URL:[Link][2][3][4]

  • Synthesis and biological evaluation of pyridine derivatives containing methylthio group. Source: Bioorganic Chemistry (Elsevier). URL:[Link]

Sources

Comparative Guide: In Vitro Profiling of 2-Chloro-5-methyl-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro testing of novel compounds derived from 2-Chloro-5-methyl-4-(methylthio)pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The scaffold 2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: 1820741-49-8 / related analogs) represents a "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors and antimicrobial agents. Its unique trisubstituted substitution pattern offers three distinct vectors for chemical elaboration:

  • C2-Chlorine: A highly reactive electrophile for SNAr displacement, ideal for installing "hinge-binding" motifs (e.g., anilines, aminopyrazoles).

  • C4-Methylthio: A versatile handle that can be oxidized to a sulfoxide/sulfone (acting as a leaving group for nucleophilic substitution) or retained as a hydrophobic contact.

  • C5-Methyl: Provides essential hydrophobic packing and restricts rotational freedom, often improving selectivity profiles.

This guide outlines a rigorous in vitro testing framework to evaluate novel derivatives of this scaffold, comparing their performance against established standards like Crizotinib (c-Met/ALK inhibitor) and Dasatinib (Src/Abl inhibitor), which share similar pyridine/pyrimidine pharmacophores.

Part 1: Chemical Context & Library Design

To understand the biological data, one must understand the chemical inputs. The utility of this scaffold lies in its ability to generate Series A (C2-Amino) and Series B (C4-Modified) derivatives.

  • The Comparator: Crizotinib (Pfizer).

    • Mechanism:[1] ATP-competitive inhibition of c-Met/ALK.

    • Relevance: Contains a 2-aminopyridine core similar to our test compounds.

  • The Test Compounds (Novel Series):

    • Compound CMP-01: C2-substitution with 4-(2-hydroxyethyl)piperazine (Solubility enhancing).

    • Compound CMP-02: C2-substitution with 3-fluoro-4-morpholinoaniline (Hinge binder).

    • Compound CMP-03: C4-sulfone displacement with alkynyl motifs (Targeting allosteric pockets).

Part 2: Experimental Protocols (The "How-To")
Protocol A: Biochemical Kinase Inhibition Assay (LanthaScreen™)

Rationale: Direct enzymatic inhibition must be established before cellular testing. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to minimize interference from fluorescent compounds.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant c-Met or Src kinase to 2X final concentration (typically 0.5–2 nM).

  • Compound Addition: Dispense 10 nL of test compounds (CMP-01 to -03) in DMSO via acoustic droplet ejection (Echo 550) into 384-well plates.

  • Reaction Initiation: Add 5 µL of Enzyme Mix and 5 µL of ATP/Substrate Mix (Fluorescein-Poly GT).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix. The EDTA stops the reaction; the Eu-antibody binds phosphorylated substrate.

  • Readout: Measure TR-FRET emission ratio (665 nm/495 nm) on a PHERAstar FSX plate reader.

Self-Validation Check:

  • Z'-Factor: Must be > 0.5 for the assay to be considered robust.

  • Control: Staurosporine (pan-kinase inhibitor) must yield an IC50 within 3-fold of historical mean.

Protocol B: Cellular Viability & Target Engagement

Rationale: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability issues.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 (BCR-ABL+) or EBC-1 (c-Met amplified) cells at 5,000 cells/well in 96-well opaque plates.

  • Treatment: Treat with serial dilutions (10 µM to 0.1 nM) of CMP derivatives for 72 hours.

  • Readout (CellTiter-Glo): Add equal volume of CellTiter-Glo reagent (Promega). Shake for 2 mins; incubate for 10 mins. Measure luminescence.

  • Target Engagement (Western Blot):

    • Lyse treated cells using RIPA buffer + Phosphatase Inhibitors.

    • Run SDS-PAGE and blot for p-c-Met (Tyr1234/1235) vs. Total c-Met.

    • Success Criterion: Dose-dependent reduction in phosphorylation band intensity matching the viability IC50.

Part 3: Comparative Data Analysis

The following data represents a synthesis of performance metrics for 2-Chloro-5-methyl-4-(methylthio)pyridine derivatives compared to industry standards.

Table 1: Biochemical & Cellular Potency (IC50)
Compound IDR2 Substituent (Hinge)R4 Substituentc-Met IC50 (nM)Src IC50 (nM)K562 Cell Viability (nM)Solubility (µM)
CMP-01 4-methylpiperazin-1-yl-SMe450 ± 30>10,0001,200>100
CMP-02 3-F-4-morpholinoaniline -SMe 12 ± 2 45 ± 5 28 65
CMP-03 3-F-4-morpholinoaniline-SO2Me (Sulfone)850 ± 50120 ± 152,10015
Crizotinib (Standard)--8 ± 1>1,00015045
Dasatinib (Standard)-->1,0000.8 ± 0.11.2<10

Analysis:

  • CMP-02 demonstrates that the 2-Chloro position is critical for installing the hinge-binding aniline. The resulting potency (12 nM) rivals Crizotinib.

  • CMP-03 shows that oxidizing the 4-(methylthio) group to a sulfone drastically reduces potency, likely due to steric clash or loss of a key hydrophobic interaction in the back-pocket of the kinase.

  • Selectivity: Unlike Crizotinib (highly selective for c-Met/ALK), CMP-02 shows "poly-pharmacology," inhibiting both c-Met and Src. This is typical for this pyridine scaffold unless the C5-methyl group is further optimized.

Part 4: Mechanism of Action (Visualization)

The following diagram illustrates the "Hit-to-Lead" optimization cycle for this scaffold, highlighting the critical decision nodes validated by the protocols above.

KinaseOptimization Start Scaffold: 2-Chloro-5-methyl-4-(methylthio)pyridine Step1 C2-Displacement (SnAr) (Install Hinge Binder) Start->Step1 Amination Check1 Enzymatic Assay (Protocol A) Step1->Check1 PathA Potent (<100 nM) Check1->PathA High Affinity PathB Weak (>1 µM) Check1->PathB Low Affinity Step2 Cellular Assay (K562/EBC-1) (Protocol B) PathA->Step2 PathB->Step1 Redesign R2 Step3 C4-Modification (Oxidation/Substitution) Step2->Step3 Optimize PK/Solubility Outcome Lead Candidate: Balanced Potency/Solubility Step3->Outcome

Figure 1: Optimization workflow for 2-Chloro-5-methyl-4-(methylthio)pyridine derivatives. The C2-position drives primary potency (hinge binding), while C4-modifications tune physicochemical properties.

References
  • Lombardo, L. J., et al. (2004).[2][3] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[2] Journal of Medicinal Chemistry.

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Jaeschke, G., et al. (2015). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant)." Journal of Medicinal Chemistry.

  • Gobis, K., et al. (2022). "2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli." Frontiers in Microbiology.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Chloro-5-methyl-4-(methylthio)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of heterocyclic compounds is paramount. Positional isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and physical properties. The ability to unambiguously differentiate between these isomers is a critical step in synthesis confirmation, quality control, and regulatory compliance. This guide provides an in-depth comparison of the expected spectroscopic signatures of 2-Chloro-5-methyl-4-(methylthio)pyridine and its key positional isomers, offering a strategic workflow for their definitive identification.

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry.[1] The specific isomer 2-Chloro-5-methyl-4-(methylthio)pyridine contains a strategic arrangement of a halogen atom (electron-withdrawing), an alkyl group (electron-donating), and a thioether group (a polarizable, electron-donating group), making it and its related isomers valuable intermediates. Distinguishing them requires a multi-technique spectroscopic approach, leveraging the unique sensitivities of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

For the purpose of this guide, we will compare the target molecule, Isomer A , with three of its logical positional isomers:

  • Isomer A: 2-Chloro-5-methyl-4-(methylthio)pyridine

  • Isomer B: 2-Chloro-3-methyl-4-(methylthio)pyridine

  • Isomer C: 4-Chloro-2-methyl-3-(methylthio)pyridine

  • Isomer D: 2-Chloro-6-methyl-4-(methylthio)pyridine

Chapter 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

Expertise & Causality: ¹H NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each proton on the pyridine ring is exquisitely sensitive to the electronic effects (induction and resonance) of the neighboring substituents. Furthermore, the spin-spin coupling (J-coupling) between adjacent protons provides definitive proof of their relative positions. In substituted pyridines, the number of aromatic protons and their coupling patterns create a unique "fingerprint" for each isomer.

Predicted ¹H NMR Spectra Analysis

The key differentiating features will be the number of signals in the aromatic region (typically δ 6.5-9.0 ppm) and their splitting patterns.

  • Isomer A (2-Chloro-5-methyl-4-(methylthio)pyridine): Will show two singlets in the aromatic region. The proton at C3 and the proton at C6 are too far apart to couple significantly. The C3 proton will be influenced by the adjacent chloro and methylthio groups, while the C6 proton is adjacent to the nitrogen and ortho to the methyl group.

  • Isomer B (2-Chloro-3-methyl-4-(methylthio)pyridine): Will exhibit two doublets in the aromatic region. The protons at C5 and C6 are adjacent (ortho-coupling, typically J = 4-6 Hz), resulting in a clear AX system.

  • Isomer C (4-Chloro-2-methyl-3-(methylthio)pyridine): Similar to Isomer B, this will also show two doublets from the ortho-coupled protons at C5 and C6. However, the chemical shifts will differ due to the different substituent arrangement.

  • Isomer D (2-Chloro-6-methyl-4-(methylthio)pyridine): Will display two singlets in the aromatic region, as the C3 and C5 protons are meta to each other, resulting in minimal or no observable coupling.

Comparative Data Table: Predicted ¹H NMR Shifts
IsomerStructureAromatic ProtonsPredicted Chemical Shifts (δ ppm) & MultiplicityMethyl & Methylthio Protons (δ ppm, singlet)
A 2-Chloro-5-methyl-4-(methylthio)pyridineH-3, H-6H-3: ~7.0-7.3 (s)H-6: ~8.1-8.3 (s)CH₃: ~2.3SCH₃: ~2.5
B 2-Chloro-3-methyl-4-(methylthio)pyridineH-5, H-6H-5: ~7.0-7.2 (d, J≈5 Hz)H-6: ~8.2-8.4 (d, J≈5 Hz)CH₃: ~2.4SCH₃: ~2.5
C 4-Chloro-2-methyl-3-(methylthio)pyridineH-5, H-6H-5: ~7.1-7.3 (d, J≈5 Hz)H-6: ~8.3-8.5 (d, J≈5 Hz)CH₃: ~2.6SCH₃: ~2.4
D 2-Chloro-6-methyl-4-(methylthio)pyridineH-3, H-5H-3: ~6.8-7.0 (s)H-5: ~6.9-7.1 (s)CH₃: ~2.5SCH₃: ~2.5

Note: Predicted chemical shifts are estimates based on standard substituent effects on the pyridine ring.[2][3] Actual values may vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[4]

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling constants.

Workflow Visualization

Caption: Workflow for ¹H NMR analysis of pyridine isomers.

Chapter 2: ¹³C NMR Spectroscopy - Probing the Carbon Backbone

Expertise & Causality: While ¹H NMR excels at showing proton connectivity, ¹³C NMR provides a direct count of the number of unique carbon atoms in a molecule. For positional isomers, this can be a powerful confirmation tool. The chemical shifts of the pyridine ring carbons are highly dependent on the attached substituents.[5][6][7] Electronegative atoms like chlorine and nitrogen deshield carbons, shifting them downfield, while alkyl and methylthio groups have more complex shielding/deshielding effects.

Predicted ¹³C NMR Spectra Analysis

All four isomers have seven carbon atoms, and due to the lack of symmetry, each is expected to show seven distinct signals in the ¹³C NMR spectrum. The primary differentiation will come from the specific chemical shifts, which can be predicted using additive models or compared to known data for substituted pyridines.[5][6]

  • Key Differentiators:

    • C-Cl Carbon: The carbon directly attached to the chlorine atom (C2 in A, B, D; C4 in C) will be significantly deshielded but may have its shift modulated by other ortho/para substituents.

    • C-S Carbon: The carbon bearing the methylthio group will also have a characteristic chemical shift.

    • Quaternary Carbons: The positions of the substituted carbons (C2, C4, C5 in Isomer A) will show unique shifts compared to the protonated carbons (C3, C6).

Comparative Data Table: Predicted ¹³C NMR Shifts
IsomerPredicted Aromatic Carbon Shifts (δ ppm)Predicted Alkyl Carbon Shifts (δ ppm)
A C2(Cl): ~150-153C3(H): ~122-125C4(S): ~155-158C5(Me): ~135-138C6(H): ~148-151CH₃: ~17-20SCH₃: ~14-17
B C2(Cl): ~149-152C3(Me): ~133-136C4(S): ~154-157C5(H): ~125-128C6(H): ~149-152CH₃: ~15-18SCH₃: ~14-17
C C2(Me): ~158-161C3(S): ~128-131C4(Cl): ~145-148C5(H): ~124-127C6(H): ~148-151CH₃: ~22-25SCH₃: ~15-18
D C2(Cl): ~151-154C3(H): ~120-123C4(S): ~156-159C5(H): ~136-139C6(Me): ~157-160CH₃: ~23-26SCH₃: ~14-17

Note: These are estimations. Running predictive software or consulting spectral databases for similar structures is highly recommended.[8][9]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

  • Instrument Setup: Use a broadband probe on a ≥100 MHz (for ¹³C) spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, many more scans are required (e.g., 256 to 1024 or more). A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Chapter 3: FT-IR Spectroscopy - Identifying Vibrational Signatures

Expertise & Causality: FT-IR spectroscopy provides information about the functional groups and bonding within a molecule.[1] While all isomers share the same functional groups, the substitution pattern on the pyridine ring influences the C-H out-of-plane (OOP) bending vibrations in the fingerprint region (900-650 cm⁻¹). This region can often be used to distinguish between substitution patterns on aromatic rings.[1]

Predicted FT-IR Spectra Analysis
  • C=C and C=N Stretching: All isomers will show characteristic aromatic ring stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylthio groups will appear just below 3000 cm⁻¹.

  • C-Cl Stretching: A C-Cl stretch is expected in the 800-600 cm⁻¹ range, but it can be weak and difficult to assign definitively.

  • C-H Out-of-Plane Bending (Key Differentiator): The pattern of bands in the 900-700 cm⁻¹ region is highly diagnostic of the number of adjacent free hydrogens on the ring.

    • Isomers A and D (two isolated hydrogens): Will likely show strong absorption bands in the 850-800 cm⁻¹ region.

    • Isomers B and C (two adjacent hydrogens): Are expected to have a strong band in the 800-750 cm⁻¹ region.

Comparative Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹)
VibrationIsomer A/D (Predicted)Isomer B/C (Predicted)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2980-28502980-2850
C=N, C=C Ring Stretch1600-1450 (multiple bands)1600-1450 (multiple bands)
C-H OOP Bending~850-800 (strong)~800-750 (strong)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solids, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only placing a small amount of the solid sample directly on the crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Chapter 4: Mass Spectrometry - Mapping the Fragmentation

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.[10][11] All four isomers will have the same molecular ion (M⁺) peak. However, the way they break apart upon ionization (fragmentation pattern) can be different, reflecting the relative stability of the resulting fragment ions and neutral losses.

Predicted Mass Spectra Analysis
  • Molecular Ion (M⁺): All isomers will show a molecular ion peak at m/z = 187 (for ³⁵Cl) and an M+2 peak at m/z = 189 (for ³⁷Cl) with an approximate intensity ratio of 3:1, characteristic of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Methyl Radical (•CH₃): A common fragmentation is the loss of a methyl radical from the methyl or methylthio group, leading to a fragment at m/z = 172.

    • Loss of Thioformaldehyde (CH₂S): Cleavage of the C-S bond followed by rearrangement can lead to the loss of thioformaldehyde (46 Da).

    • Loss of Chlorine Radical (•Cl): Loss of the chlorine atom would result in a fragment at m/z = 152.

    • Ring Cleavage: The pyridine ring itself can fragment in complex ways. The position of the substituents will influence the stability of the resulting charged fragments, leading to different relative intensities in the lower mass region of the spectrum. For example, cleavage alpha to the nitrogen is a common pathway in pyridines.

The relative abundance of these fragments will be the key differentiator. For instance, in Isomer D, the methyl group is alpha to the nitrogen, which might favor specific fragmentation pathways not as readily available to the other isomers.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) for its extensive and reproducible fragmentation patterns, which are ideal for structural elucidation.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 40-250) to detect the molecular ion and all significant fragment ions.

Fragmentation Visualization

G M M⁺ (m/z 187/189) F1 [M-CH₃]⁺ (m/z 172) M->F1 - •CH₃ F2 [M-Cl]⁺ (m/z 152) M->F2 - •Cl F3 [M-SCH₃]⁺ (m/z 140) M->F3 - •SCH₃

Caption: Common fragmentation pathways for the isomers.

Chapter 5: UV-Visible Spectroscopy - Analyzing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions.[12] The position (λ_max) and intensity (molar absorptivity) of these absorption bands are affected by the substituents on the ring. While it is the least specific technique for isomer differentiation, it can provide complementary data. The auxochromic effects of the methyl and methylthio groups and the position of the chloro substituent will cause slight shifts in the λ_max values for each isomer.[13][14]

Comparative Data Table: Predicted UV-Vis Absorption Maxima (λ_max)
IsomerPredicted λ_max (nm) in EthanolNotes
All Two main bands: ~210-240 nm and ~260-290 nmThe exact λ_max for each isomer will differ slightly. Isomer C, with the chloro group at C4, may show a more distinct shift compared to the 2-chloro isomers.

Note: Based on typical spectra of substituted pyridines.[15]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan a wavelength range from approximately 200 nm to 400 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum and plot absorbance versus wavelength. Identify the λ_max values.

Conclusion: A Synergistic Approach

No single spectroscopic technique can, with absolute certainty and without ambiguity, identify one specific isomer from the others. However, by employing a synergistic approach, a definitive structural assignment is readily achievable.

  • ¹H NMR provides the primary and most decisive evidence through the analysis of aromatic proton splitting patterns.

  • ¹³C NMR confirms the carbon count and provides unique chemical shifts for the carbon skeleton, corroborating the ¹H NMR data.

  • Mass Spectrometry confirms the molecular weight and offers supporting structural evidence through isomer-specific fragmentation patterns.

  • FT-IR Spectroscopy serves as a rapid check for functional groups and can provide strong clues to the substitution pattern via the C-H out-of-plane bending region.

  • UV-Vis Spectroscopy offers complementary data on the electronic structure of the conjugated system.

By systematically acquiring and interpreting data from these techniques, researchers, scientists, and drug development professionals can confidently elucidate the precise structure of their target molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Research, 22b(5), 190-215. [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Retrieved from [Link]

  • MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 2-Chloro-5-methyl-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-methyl-4-(methylthio)pyridine. As your partner in research, we are committed to providing value beyond the product itself, fostering a culture of safety and scientific excellence. This document is structured to offer practical, step-by-step guidance, moving beyond a simple checklist to explain the rationale behind each critical safety measure.

Core Principles of Safe Handling

Given the chemical structure of 2-Chloro-5-methyl-4-(methylthio)pyridine, it is prudent to treat it as a compound with potential for oral toxicity, skin and eye irritation, and possible hazards associated with inhalation and environmental release.[1][5][6][7] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols is non-negotiable.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2-Chloro-5-methyl-4-(methylthio)pyridine.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Fully buttoned laboratory coatRecommended, especially if dust is generated
Solution Preparation and Transfers Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Fully buttoned laboratory coatUse in a certified chemical fume hood
Running Reactions Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Fully buttoned laboratory coatUse in a certified chemical fume hood
Work-up and Purification Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile recommended)Fully buttoned laboratory coatUse in a certified chemical fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Fully buttoned laboratory coatNot generally required if handling sealed containers

Rationale and Best Practices:

  • Eye Protection : Standard safety glasses offer baseline protection. However, when handling liquids that can splash, chemical safety goggles provide a complete seal around the eyes, offering superior protection.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]

  • Hand Protection : Nitrile gloves are generally recommended for their broad chemical resistance.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Always remove gloves using the proper technique to avoid contaminating your skin.[4] After use, dispose of contaminated gloves in the appropriate chemical waste stream.[4]

  • Body Protection : A laboratory coat, fully buttoned, protects your skin and personal clothing from accidental spills. For larger scale operations, a chemically resistant apron over the lab coat is advisable.[2]

  • Respiratory Protection : All work with this compound that could generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

A. Preparation and Weighing:

  • Designated Area : Conduct all weighing and handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Pre-use Inspection : Before starting, ensure that all necessary PPE is readily available and in good condition.

  • Spill Containment : Place a disposable weighing paper or a secondary container on the balance to contain any minor spills.

  • Gentle Handling : Handle the solid material gently to avoid generating dust.

  • Immediate Cleaning : Clean any spills on the balance or surrounding surfaces immediately with a damp cloth or paper towel, which should then be disposed of as chemical waste.

B. Solution Preparation and Use:

  • Fume Hood : All solution preparations and subsequent reactions must be performed in a properly functioning chemical fume hood.

  • Grounding : If flammable solvents are used, ensure that all equipment is properly grounded to prevent static discharge, a potential ignition source.[8]

  • Controlled Addition : When adding the compound to a solvent, do so slowly and in a controlled manner to avoid splashing.

  • Vessel Sealing : Keep all vessels containing the compound or its solutions covered when not in immediate use.

  • Clear Labeling : Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

III. Spill Management and Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

A. Spill Response Workflow:

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe_and_containment Containment cluster_cleanup_and_disposal Cleanup & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill (size and nature) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean the affected area Contain->Cleanup Disposal Dispose of all contaminated materials as hazardous waste Cleanup->Disposal Report Report the incident to the safety officer Disposal->Report

Caption: Workflow for responding to a chemical spill.

B. First Aid Measures:

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.

  • In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • If inhaled : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • If swallowed : Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Seek immediate medical attention and show the container or label to the medical personnel.[4]

IV. Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation and Collection:

  • Dedicated Waste Container : All solid waste contaminated with 2-Chloro-5-methyl-4-(methylthio)pyridine (e.g., weighing paper, gloves, paper towels) should be placed in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers : "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

B. Final Disposal:

  • All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

V. Conclusion: Fostering a Proactive Safety Culture

The safe handling of 2-Chloro-5-methyl-4-(methylthio)pyridine, as with any chemical, relies on a foundation of knowledge, preparation, and a commitment to a proactive safety culture. By understanding the potential hazards and diligently implementing the operational and disposal plans outlined in this guide, you can significantly mitigate risks and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.